molecular formula C9H15BClNO2 B591612 (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride CAS No. 1485417-01-3

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Cat. No.: B591612
CAS No.: 1485417-01-3
M. Wt: 215.484
InChI Key: NLTVXNFNTNAFSL-UHFFFAOYSA-N
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Description

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H15BClNO2 and its molecular weight is 215.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTVXNFNTNAFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including organic synthesis and medicinal chemistry.

Chemical Identity and Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are notable for their utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The presence of the dimethylaminomethyl group can influence its solubility, reactivity, and potential biological activity.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 1485417-01-3[1]
Molecular Formula C₉H₁₅BClNO₂[1]
Molecular Weight 215.49 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 82-85 °C (lit.)[1]
Boiling Point Not available
Solubility No specific data available. Generally, boronic acids have limited solubility in water but are soluble in many organic solvents.
pKa No specific experimental data available. The pKa of the boronic acid moiety is influenced by substituents on the phenyl ring.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes its known hazard classifications.

Table 2: Hazard Identification

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[3]

Storage and Handling Recommendations:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Melting Point Determination Protocol (General)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle[4]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound is placed in a mortar and ground into a fine powder.[4][5]

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[6]

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to about 15-20 °C below the expected melting point (82-85 °C).[4]

    • The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[7]

Application in Synthesis: Suzuki-Miyaura Coupling

Phenylboronic acids are fundamental reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, particularly for the synthesis of biaryls.[8][9] The general workflow for such a reaction involving a generic phenylboronic acid is depicted below.

Suzuki_Miyaura_Coupling Reactants Aryl/Vinyl Halide (R1-X) + Boronic Acid (R2-B(OH)2) OxAdd Oxidative Addition Reactants->OxAdd Catalyst_Base Pd(0) Catalyst + Base Catalyst_Base->OxAdd Intermediate1 [R1-Pd(II)-X] OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 [R1-Pd(II)-R2] Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Coupled Product (R1-R2) RedElim->Product Catalyst_Regen Pd(0) Catalyst (Regenerated) RedElim->Catalyst_Regen Catalyst Regeneration

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps of the reaction: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.[8][10]

References

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

This guide provides a comprehensive overview of this compound, a versatile reagent in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, detailing the compound's chemical structure, properties, synthesis, and key applications.

Chemical Structure and Identification

This compound is an aromatic boronic acid derivative featuring a dimethylaminomethyl substituent at the meta position relative to the boronic acid group. This structure provides a combination of functionalities: the boronic acid moiety, which can form reversible covalent bonds with diols, and a tertiary amine, which can be protonated to improve aqueous solubility.

The definitive chemical structure is represented by the SMILES string: Cl.CN(C)Cc1cccc(c1)B(O)O.[1]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental planning and characterization.

PropertyValueReference(s)
CAS Number 1485417-01-3[1][2]
Molecular Formula C₉H₁₅BClNO₂[1][2]
Molecular Weight 215.49 g/mol [2]
Melting Point 82-85 °C (lit.)[2]
Purity ≥95% - 97% (typical commercial grades)[1]
PubChem CID 56828044[2]
MDL Number MFCD20731144[2]

Synthesis and Experimental Protocols

Representative Synthetic Protocol

The following protocol describes the synthesis of a structurally similar compound, 3-(N,N-dimethylamino)phenylboronic acid, which can be adapted. The key difference is the starting material, which would be 1-(bromomethyl)-3-(dibromoboryl)benzene for the target compound, followed by reaction with dimethylamine. A more direct, though less commonly detailed, route would involve starting with 3-bromo-N,N-dimethylbenzylamine.

Reaction: Synthesis of a Phenylboronic Acid via Lithiation and Borylation.[1]

Materials:

  • 3-Bromo-N,N-dimethylaniline (or appropriate substituted aryl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting aryl bromide (1.0 eq) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.5 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 5-10 minutes after the addition is complete to ensure full formation of the aryllithium species.

  • Borylation: Trimethyl borate (4.0 eq) is added dropwise at -78 °C. The mixture is stirred for 1 hour at -78 °C and then allowed to warm slowly to -20 °C over approximately 20-30 minutes.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl. The mixture is stirred for 5 minutes. The solution is then neutralized with a saturated NaHCO₃ solution.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final phenylboronic acid.

  • Salt Formation: To obtain the hydrochloride salt, the purified boronic acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate the hydrochloride salt, which is then collected by filtration and dried.

G start Start with Aryl Bromide lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation borylation Borylation (B(OMe)3, -78°C) lithiation->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis extraction Extraction & Purification hydrolysis->extraction salt_formation HCl Salt Formation extraction->salt_formation product (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride salt_formation->product

Bioconjugation Workflow

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General hazards associated with similar boronic acid compounds include:

  • Skin irritation

  • Serious eye irritation

  • Potential for respiratory tract irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. The compound should be stored in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide on (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1485417-01-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in modern organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data and biological studies directly involving this compound in the public domain, this guide focuses on its chemical properties, general applications based on the reactivity of arylboronic acids, and provides representative experimental protocols for analogous compounds.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1485417-01-3N/A
Molecular Formula C9H15BClNO2[1]
Molecular Weight 215.49 g/mol [1]
Melting Point 82-85 °CN/A
Synonyms {3-[(Dimethylamino)methyl]phenyl}boronic acid hydrochlorideN/A
Appearance SolidN/A

Core Applications in Synthesis and Drug Discovery

Arylboronic acids are fundamental reagents in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular architectures.

The subject compound, with its dimethylaminomethyl substituent, offers a handle for modulating solubility and basicity, which can be advantageous in the synthesis of biologically active molecules. Boronic acids, in general, are recognized as important pharmacophores and are components of several FDA-approved drugs.[2] Their applications span various therapeutic areas, including oncology and infectious diseases.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and related structures. The general workflow for this reaction is depicted below.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Product Analysis Reactants Aryl Halide This compound Base (e.g., K2CO3, Cs2CO3) Heating Inert Atmosphere (N2 or Ar) Heating (e.g., 80-120 °C) Reactants->Heating Combine Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Ligand (if required) Catalyst->Heating Add Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Heating Dissolve Workup Aqueous Work-up Extraction Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Degassing: Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1, 10 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Significance

Although no specific biological data for compounds derived from this compound was found, the broader class of arylboronic acids has been instrumental in the development of various therapeutic agents. For instance, boronic acid-containing molecules have been developed as inhibitors of enzymes such as proteasomes and beta-lactamases.[2] The introduction of the (3-((dimethylamino)methyl)phenyl)boron moiety could influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The general mechanism of action for many boronic acid-based inhibitors involves the formation of a reversible covalent bond between the boron atom and a key hydroxyl or serine residue in the active site of the target protein, leading to the inhibition of its biological function.

Boronic_Acid_Inhibition General Mechanism of Boronic Acid Enzyme Inhibition cluster_binding Enzyme-Inhibitor Interaction cluster_complex Covalent Complex Formation cluster_inhibition Biological Outcome Enzyme Enzyme Active Site (with Serine/Threonine Hydroxyl) CovalentComplex Reversible Tetrahedral Boronate Adduct Enzyme->CovalentComplex Nucleophilic Attack BoronicAcid (3-((Dimethylamino)methyl)phenyl)boronic acid BoronicAcid->CovalentComplex Binding Inhibition Enzyme Inhibition (Blockage of Catalytic Activity) CovalentComplex->Inhibition

Caption: Postulated mechanism of enzyme inhibition by a boronic acid derivative.

Conclusion

This compound is a valuable research chemical with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its utility in Suzuki-Miyaura coupling reactions allows for the creation of diverse molecular scaffolds. While specific, detailed applications and biological data for this particular compound are not widely published, the general principles of boronic acid chemistry provide a strong foundation for its use in research and development. Further studies are warranted to fully explore the synthetic utility and biological relevance of this compound.

References

Unraveling the Putative Mechanism of Action of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the likely mechanism of action of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride based on the well-established activities of the broader class of boronic acid compounds. As of the latest literature review, specific experimental data on the biological activity of this particular compound is not publicly available. Therefore, the information presented herein is based on established principles of medicinal chemistry and pharmacology of analogous compounds.

Introduction

This compound is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives have garnered significant interest in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols and the active site residues of certain enzymes. This property has led to the development of several successful drugs, most notably in the field of oncology. While this specific compound is commercially available and likely utilized as a synthetic building block in drug discovery, its detailed mechanism of action has not been explicitly elucidated in peer-reviewed literature. This guide, therefore, extrapolates the probable mechanism based on the extensive research conducted on structurally related boronic acid-based therapeutic agents.

Core Hypothesis: Proteasome Inhibition

The primary hypothesized mechanism of action for this compound, particularly in a therapeutic context such as cancer, is the inhibition of the proteasome . The proteasome is a large, multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and apoptosis.

The boronic acid moiety is a key pharmacophore that can form a stable, yet reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome, specifically the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This interaction blocks the proteolytic activity of the proteasome, leading to a cascade of downstream cellular events.

Signaling Pathways Implicated in Proteasome Inhibition

The inhibition of the proteasome by boronic acid-containing compounds disrupts several critical signaling pathways that are often dysregulated in cancer cells.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The activation of NF-κB is controlled by its inhibitor, IκBα. Under normal conditions, IκBα binds to NF-κB, sequestering it in the cytoplasm. For NF-κB to become active, IκBα must be ubiquitinated and subsequently degraded by the proteasome.

By inhibiting the proteasome, this compound would likely prevent the degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its translocation to the nucleus and preventing the transcription of pro-survival and pro-proliferative genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB NFkB_IkBa NF-κB-IκBα Complex NFkB->NFkB_IkBa Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription IkBa IκBα IkBa->NFkB_IkBa Proteasome Proteasome IkBa_p p-IκBα-Ub Proteasome->IkBa_p Inhibition IkBa_p->Proteasome Degradation NFkB_IkBa->IkBa_p Phosphorylation & Ubiquitination Boronic_Acid (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride Boronic_Acid->Proteasome Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway.
Induction of Apoptosis

Proteasome inhibition leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), causing ER stress and triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged ER stress activates pro-apoptotic pathways.

Furthermore, proteasome inhibitors can stabilize pro-apoptotic proteins, such as p53 and Bax, which are normally targeted for degradation. The accumulation of these proteins shifts the cellular balance towards apoptosis.

Apoptosis_Pathway cluster_effects Cellular Effects Proteasome_Inhibition Proteasome Inhibition ER_Stress ER Stress (UPR Activation) Proteasome_Inhibition->ER_Stress p53_Accumulation Accumulation of Pro-apoptotic Proteins (p53, Bax) Proteasome_Inhibition->p53_Accumulation Apoptosis Apoptosis ER_Stress->Apoptosis p53_Accumulation->Apoptosis Boronic_Acid (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride Boronic_Acid->Proteasome_Inhibition Induces

Figure 2: Induction of apoptosis via proteasome inhibition.

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is available, the following table presents a hypothetical summary of data that would be crucial for its characterization as a proteasome inhibitor. These values are representative of what might be expected for a potent boronic acid-based inhibitor.

ParameterValueCell Line / Assay Condition
IC50 (20S Proteasome) e.g., 10 nMPurified human 20S proteasome, chymotrypsin-like activity assay
Ki (20S Proteasome) e.g., 2 nMEnzyme kinetics analysis
Cellular IC50 e.g., 50 nMMultiple Myeloma cell line (e.g., RPMI-8226), 72h incubation
Apoptosis Induction (EC50) e.g., 100 nMAnnexin V/PI staining in a cancer cell line

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments would be necessary. Below are detailed methodologies for key assays.

Synthesis of this compound

While a specific protocol for the title compound is not detailed in the literature, a reliable synthesis for the closely related 3-(N,N-dimethylamino)phenylboronic acid can be adapted. The 'methyl' linker in the target compound would likely be introduced via a different starting material or an additional synthetic step. The following is an adapted, generalized protocol.

Reaction Scheme (Hypothetical Adaptation):

Starting from a suitable bromo-precursor such as 1-bromo-3-(chloromethyl)benzene, one could first perform a nucleophilic substitution with dimethylamine to introduce the dimethylaminomethyl group, followed by a lithium-halogen exchange and reaction with a borate ester.

Synthesis_Workflow Start 1-Bromo-3-(chloromethyl)benzene Step1 React with Dimethylamine Start->Step1 Intermediate 1-Bromo-3-((dimethylamino)methyl)benzene Step1->Intermediate Step2 Lithium-Halogen Exchange (e.g., n-BuLi) Intermediate->Step2 Step3 Reaction with Trialkyl Borate Step2->Step3 Step4 Acidic Workup (HCl) Step3->Step4 Product (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride Step4->Product

Figure 3: A plausible synthetic workflow.

Detailed Protocol (for the related 3-(N,N-dimethylamino)phenylboronic acid):

  • Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: Slowly add n-butyllithium (in hexane) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 10-15 minutes.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with aqueous HCl. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, the purified boronic acid can be dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

In Vitro Proteasome Inhibition Assay

This assay measures the ability of the compound to inhibit the chymotrypsin-like activity of the 20S proteasome.

  • Reagents:

    • Purified human 20S proteasome

    • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • This compound (dissolved in DMSO)

    • Positive control (e.g., Bortezomib)

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in assay buffer.

    • In a 96-well plate, add the purified 20S proteasome to each well.

    • Add the diluted test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its chemical structure strongly suggests that it functions as a proteasome inhibitor. This mode of action, well-documented for other boronic acid-containing molecules, would lead to the disruption of key cellular processes such as the NF-κB signaling pathway and the induction of apoptosis, making it a compound of interest for further investigation in drug discovery, particularly in the development of novel anti-cancer agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's biological activity. Further research is warranted to confirm this hypothesized mechanism and to explore the full therapeutic potential of this compound.

synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic route to this compound, a valuable building block in medicinal chemistry and organic synthesis. The synthesis involves the reductive amination of 3-formylphenylboronic acid with dimethylamine hydrochloride, followed by the formation of the hydrochloride salt.

Chemical Properties and Safety Information
PropertyValueReference
CAS Number 1485417-01-3[1]
Molecular Formula C₉H₁₅BClNO₂[1]
Molecular Weight 215.49 g/mol [1]
Melting Point 82-85 °C[1]
Purity ≥95%[2]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

Synthesis Pathway Overview

The is achieved through a two-step process:

  • Reductive Amination: 3-Formylphenylboronic acid is reacted with dimethylamine hydrochloride in the presence of a reducing agent, sodium triacetoxyborohydride. This reaction forms the tertiary amine.

  • Hydrochloride Salt Formation: The resulting (3-((dimethylamino)methyl)phenyl)boronic acid is treated with hydrochloric acid to yield the final hydrochloride salt. This step is often integrated into the workup procedure.

Synthesis_Pathway 3-Formylphenylboronic_acid 3-Formylphenylboronic acid Intermediate_Imine Intermediate Imine 3-Formylphenylboronic_acid->Intermediate_Imine + Dimethylamine_HCl Dimethylamine Hydrochloride Dimethylamine_HCl->Intermediate_Imine + Product_Free_Base (3-((Dimethylamino)methyl)phenyl)boronic acid Intermediate_Imine->Product_Free_Base + Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product_Free_Base Final_Product (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride Product_Free_Base->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Overall synthesis pathway for the target compound.

Experimental Protocol

This protocol is adapted from a similar reductive amination procedure and should be optimized for the specific substrates.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Formylphenylboronic acid149.961.00 g6.67
Dimethylamine hydrochloride81.541.09 g13.34
Sodium acetate82.030.88 g10.67
Acetic acid60.050.23 mL4.00
Sodium triacetoxyborohydride211.943.11 g14.67
Tetrahydrofuran (THF)-30 mL-
Dichloromethane (DCM)-As needed-
Saturated aq. NaHCO₃-As needed-
Anhydrous sodium sulfate-As needed-
Procedure
  • Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.00 g, 6.67 mmol), dimethylamine hydrochloride (1.09 g, 13.34 mmol), sodium acetate (0.88 g, 10.67 mmol), and acetic acid (0.23 mL, 4.00 mmol).

  • Solvent Addition: Add tetrahydrofuran (30 mL) to the flask.

  • Initial Stirring: Stir the resulting suspension at 0 °C for 5 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.11 g, 14.67 mmol) portion-wise to the cooled suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure (3-((dimethylamino)methyl)phenyl)boronic acid. The hydrochloride salt may be formed by dissolving the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and adding a solution of HCl in ether or isopropanol until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-formylphenylboronic acid, dimethylamine HCl, NaOAc, and AcOH in THF B Cool to 0 °C and stir for 5 min A->B C Add NaBH(OAc)₃ B->C D Stir at room temperature for 1-2 h C->D E Quench with sat. aq. NaHCO₃ D->E F Extract with DCM E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H I Form hydrochloride salt with HCl H->I J Filter and dry the product I->J

Caption: Step-by-step experimental workflow.

Characterization Data (Representative)

While specific experimental data for this exact synthesis is not publicly available, the following represents typical characterization data that would be expected for the successful synthesis of this compound.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the benzylic methylene protons, the N,N-dimethyl protons, and the boronic acid hydroxyl protons. The integration of these peaks should be consistent with the structure.
¹³C NMR Signals for the aromatic carbons, the benzylic carbon, and the N,N-dimethyl carbons.
Mass Spec (ESI+) A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 180.1.
Purity (HPLC) >95%

Discussion

The reductive amination of 3-formylphenylboronic acid is a robust and efficient method for the synthesis of the target compound. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be handled easily in the laboratory.

It is important to note that boronic acids can be sensitive to certain reaction conditions. However, the mild conditions of this reductive amination protocol are generally compatible with the boronic acid moiety. Should the boronic acid group show instability, a protection-deprotection strategy might be necessary. A common method for protecting boronic acids is the formation of a pinacol ester, which can be deprotected under acidic or basic conditions.

The final product is isolated as a hydrochloride salt, which often improves its stability and handling properties.

Conclusion

This technical guide outlines a reliable and scalable synthesis of this compound. The described protocol, based on a well-established reductive amination procedure, provides a clear pathway for researchers and drug development professionals to access this important chemical intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity.

References

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative stability data for this compound in the public domain, this document synthesizes information from safety data sheets, studies on analogous arylboronic acids, and general chemical stability testing protocols. This guide is intended to be a valuable resource for ensuring the integrity and proper handling of this reagent in a research and development setting.

Chemical Properties and Intrinsic Stability

This compound is a substituted arylboronic acid. Like many boronic acids, it is a generally stable, solid compound under controlled laboratory conditions. However, its utility in chemical synthesis, particularly in cross-coupling reactions, is a direct result of the reactivity of the boronic acid moiety. This reactivity also makes it susceptible to degradation under specific environmental conditions.

The primary degradation pathways for arylboronic acids include:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is often a reversible process in the presence of water.

  • Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction can be influenced by aqueous conditions and pH.

  • Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of phenolic byproducts.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended:

  • Temperature: Store in a cool location. Specific recommendations often include refrigeration (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric moisture.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

  • Light: Protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

The principal degradation pathways for arylboronic acids are illustrated below. Understanding these pathways is crucial for developing appropriate storage conditions and analytical methods for stability assessment.

A This compound B Boroxine (Trimeric Anhydride) A->B Dehydration (-H₂O) C Protodeboronation Product (m-dimethylaminotoluene) A->C Protodeboronation D Oxidation Product (3-((Dimethylamino)methyl)phenol) A->D Oxidation B->A Hydrolysis (+H₂O) E H₂O (Moisture) F H⁺ / H₂O G [O] cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis and Characterization cluster_3 Phase 4: Stability Profile and Storage Recommendations A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (ICH Guidelines) A->B C Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C Proceed to Stress Testing D Analyze Stressed Samples using Validated Analytical Method C->D Analyze Samples E Identify and Characterize Degradation Products (e.g., LC-MS, NMR) D->E F Establish Degradation Profile E->F Compile Data G Define Optimal Storage Conditions F->G

An In-depth Technical Guide on the Solubility of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the solubility characteristics of related phenylboronic acids as a proxy. Furthermore, it details a robust experimental protocol for determining the solubility of boronic acids, enabling researchers to ascertain precise solubility data for the title compound.

Physicochemical Properties

This compound is an organic compound containing a boronic acid functional group. Boronic acids are known for their mild Lewis acidity and their ability to form reversible covalent bonds with diols, a property that makes them invaluable in the development of sensors, pharmaceuticals, and in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The hydrochloride salt form of the molecule is expected to enhance its polarity and, consequently, its solubility in polar solvents.

Key physicochemical properties of a related compound, (3-(Dimethylamino)phenyl)boronic acid hydrochloride, are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₃BClNO₂--INVALID-LINK--
Molecular Weight 201.46 g/mol --INVALID-LINK--
Appearance SolidN/A
Melting Point 82-85 °C (for a related isomer)--INVALID-LINK--

Solubility Profile

Qualitative Solubility of Phenylboronic Acids:

  • Polar Organic Solvents: Phenylboronic acids are generally soluble in most polar organic solvents.[1] Ethers and ketones have been noted as particularly good solvents for this class of compounds.[2][3]

  • Nonpolar Organic Solvents: They exhibit poor solubility in nonpolar solvents such as hexanes and carbon tetrachloride.[1]

  • Water: The solubility of phenylboronic acid in water is reported to be 10 g/L at 20 °C.[1][4] The presence of the polar dimethylaminomethyl group and the hydrochloride salt in the title compound is expected to increase its aqueous solubility compared to the parent phenylboronic acid.

  • Other Solvents: 3-Dimethylaminophenylboronic acid (the free base) is slightly soluble in chloroform and methanol.[4] 3-Chlorophenylboronic acid is soluble in N,N-dimethylformamide, ethyl acetate, and dichloromethane, and slightly soluble in water.[5]

Quantitative Solubility Data for Phenylboronic Acid (as a proxy):

The following table summarizes the mole fraction solubility of phenylboronic acid in various organic solvents at different temperatures. This data is derived from studies on the parent compound and serves as a useful reference point.[2][6]

SolventTemperature (°C)Mole Fraction Solubility (x₁)
Dipropyl ether 20~0.02
40~0.05
60~0.12
Acetone 20~0.15
40~0.25
50~0.35
3-Pentanone 20~0.12
40~0.22
60~0.38
Chloroform 20~0.04
40~0.08
60~0.15
Methylcyclohexane 20<0.001
40<0.001
60~0.002

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method. This technique involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][6][7]

Principle:

A mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. The biphasic mixture is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Apparatus:

  • Jacketed glass vessel

  • Thermostat bath with a programmable temperature controller

  • Magnetic stirrer

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and detector for turbidity measurement (optional, for automated detection)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The disappearance of turbidity, indicating complete dissolution of the solid, can be determined visually or by using a luminance probe that measures the intensity of light passing through the solution.

  • Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for the prepared concentration.

  • Repeatability: Repeat the measurement for different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

Diagram of the Dynamic Method for Solubility Determination:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat Controlled Heating mix->heat stir Vigorous Stirring mix->stir monitor Monitor Turbidity heat->monitor stir->monitor record Record Temperature monitor->record repeat_exp Repeat for Different Concentrations record->repeat_exp plot Plot Solubility Curve repeat_exp->plot

Caption: Workflow for the dynamic method of solubility determination.

Signaling Pathways and Logical Relationships

While this compound is not directly implicated in a specific signaling pathway in the provided search results, boronic acids, in general, are widely used as tools in chemical biology and drug discovery. Their ability to bind to diols allows them to interact with saccharides, which are key components of many signaling molecules and cell surface receptors. This interaction can be exploited to modulate cellular signaling.

Logical Relationship for Boronic Acid-Based Biosensing:

The fundamental principle behind the use of boronic acids in biosensing, particularly for saccharides like glucose, involves a reversible covalent interaction that leads to a detectable signal.

Diagram of Boronic Acid-Based Saccharide Sensing:

boronic_acid_sensing cluster_components Components cluster_interaction Interaction cluster_output Output boronic_acid Boronic Acid (Receptor) binding Reversible Covalent Binding boronic_acid->binding saccharide Saccharide (Analyte) saccharide->binding signal Detectable Signal (e.g., Fluorescence Change) binding->signal

Caption: Logical workflow of boronic acid-based saccharide detection.

References

In-depth Technical Guide: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a substituted phenylboronic acid derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure combines a reactive boronic acid moiety with a dimethylaminomethyl functional group, which can influence its solubility, basicity, and binding interactions with biological targets. Boronic acids are well-established reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Furthermore, the boronic acid group can form reversible covalent bonds with diols, a property increasingly exploited in the design of sensors and drug delivery systems. This guide provides a review of the available technical information for this compound.

Chemical Properties and Data

PropertyValueReference
CAS Number 1485417-01-3[1]
Molecular Formula C₉H₁₅BClNO₂[1]
Molecular Weight 215.49 g/mol [1]
Melting Point 82-85 °C (literature)[1]
IUPAC Name [3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride[1]
SMILES B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl[1]
InChI Key NLTVXNFNTNAFSL-UHFFFAOYSA-N[1]

Synthesis

A general synthetic approach to a related compound, 3-(N,N-dimethylamino)phenylboronic acid, has been described and is presented here as a likely analogous route. The synthesis of this compound would likely follow a similar multi-step pathway, starting from a suitable brominated precursor.

Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Amination cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis & Salt Formation cluster_product Final Product 3-Bromobenzyl_bromide 3-Bromobenzyl bromide Amination Reaction with Dimethylamine 3-Bromobenzyl_bromide->Amination Dimethylamine Borylation Lithiation followed by reaction with Trialkyl borate Amination->Borylation 1) n-BuLi 2) B(OR)₃ Hydrolysis Acidic Workup (HCl) Borylation->Hydrolysis Final_Product (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride Hydrolysis->Final_Product

Caption: Hypothetical synthesis of the target compound.

Potential Applications in Research and Development

While specific examples of the use of this compound are scarce in the scientific literature, its structural features suggest several potential applications.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is a fundamental tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G Start Combine Aryl Halide, This compound, and Base in Solvent Add_Catalyst Add Palladium Catalyst and Ligand Start->Add_Catalyst Reaction Heat Reaction Mixture (Inert Atmosphere) Add_Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolate and Characterize Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling.

Bioconjugation and Sensor Development

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for bioconjugation and the development of chemical sensors. This compound could potentially be used to label or target glycoproteins or other biomolecules containing diol functionalities. The dimethylaminomethyl group may also play a role in modulating the binding affinity and kinetics.

Logical Relationship for Boronic Acid-Diol Interaction:

G Boronic_Acid Boronic Acid (B(OH)₂) Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester Forms reversible covalent bond with Diol Diol-containing Biomolecule Diol->Boronate_Ester Forms reversible covalent bond with

Caption: Boronic acid interaction with a diol.

Conclusion

This compound is a commercially available compound with significant potential for applications in synthetic and medicinal chemistry. However, a thorough review of publicly accessible scientific literature and patent databases did not yield specific, detailed experimental protocols or quantitative data regarding its use in Suzuki-Miyaura coupling reactions, biological assays, or bioconjugation. The information presented in this guide is based on the general reactivity of phenylboronic acids and data from chemical suppliers. Researchers interested in utilizing this compound are encouraged to perform their own optimizations and characterizations for their specific applications.

References

An In-depth Technical Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, properties, and applications.

Core Properties

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds that have gained significant prominence in medicinal chemistry and organic synthesis, primarily due to their unique chemical reactivity and biological compatibility. The presence of the dimethylaminomethyl group can enhance solubility and provide a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1485417-01-3[1]
Molecular Formula C₉H₁₅BClNO₂[1]
Molecular Weight 215.49 g/mol [1]
Melting Point 82-85 °C[1]
Appearance White to off-white crystalline powderCommercial Suppliers
PubChem CID 56828044[1]

Synthesis and Discovery

While the specific discovery of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted phenylboronic acids. The general approach involves the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis and salt formation.

Proposed Experimental Protocol for Synthesis

The following is a proposed, representative protocol for the synthesis of this compound, based on analogous preparations of similar compounds.

Step 1: Grignard Formation or Lithiation of 1-bromo-3-((dimethylamino)methyl)benzene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Add a solution of 1-bromo-3-((dimethylamino)methyl)benzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Alternatively, for lithiation, dissolve 1-bromo-3-((dimethylamino)methyl)benzene in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

Step 2: Borylation

  • To the freshly prepared Grignard or organolithium reagent at -78 °C, add triisopropyl borate (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl).

  • Stir the mixture vigorously for 1-2 hours.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. The final product is the hydrochloride salt.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of biaryl and related structures that are common motifs in many drug molecules.

Typical Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.2 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bioconjugation

The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in bioconjugation. This allows for the labeling of proteins, antibodies, and other biomolecules with therapeutic agents or imaging probes.

Role in Signaling Pathways

NF-κB and p53 Signaling Pathways

Many boronic acid derivatives function as potent inhibitors of the proteasome, a cellular complex responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of certain proteins, including IκBα, an inhibitor of the NF-κB transcription factor. This prevents the activation of NF-κB, a key regulator of inflammation and cell survival. Furthermore, proteasome inhibition can lead to the stabilization and activation of the tumor suppressor protein p53, which can induce cell cycle arrest and apoptosis.

Visualizations

Experimental Workflow

G General Workflow for Suzuki-Miyaura Coupling A Reactant Mixing (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) B Degassing (N2 or Ar purge) A->B Inert Atmosphere C Reaction (Heating) B->C Thermal Energy D Workup (Extraction and Washing) C->D Reaction Completion E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, MS) E->F Pure Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway

G General Mechanism of Boronic Acid Proteasome Inhibitors cluster_0 Cytoplasm cluster_1 Nucleus BA Boronic Acid Derivative (e.g., Proteasome Inhibitor) Proteasome Proteasome BA->Proteasome Inhibition IkBa IκBα (ubiquitinated) p53_MDM2 p53-MDM2 Complex IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Ubiquitination NFkB NF-κB IkBa_NFkB->NFkB Release IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation p53_MDM2->Proteasome p53 Degradation p53 p53 p53_MDM2->p53 Stabilization (inhibition of degradation) p53_n p53 p53->p53_n Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_n->Gene_Transcription Activation Apoptosis Apoptosis & Cell Cycle Arrest p53_n->Apoptosis Activation

Caption: General signaling pathway modulation by boronic acid proteasome inhibitors.

References

Methodological & Application

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds present in numerous biologically active molecules. The presence of the dimethylaminomethyl group can enhance solubility and provide a handle for further chemical modification or biological interaction. These application notes provide detailed protocols and data for the use of this compound in the synthesis of key structural motifs relevant to drug discovery.

A significant application of this boronic acid is in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2] LSD1 is a validated therapeutic target in various cancers, and its inhibitors often feature a biaryl core that can be efficiently synthesized using Suzuki coupling.

Data Presentation: Suzuki Coupling of this compound with Various Aryl Bromides

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides under optimized conditions. These representative data illustrate the versatility of this reagent in synthesizing substituted biaryl compounds.

EntryAryl BromideProductYield (%)
13-Bromobenzonitrile4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-3-carbonitrile85
24-Bromo-1-fluoro-2-nitrobenzene4'-((Dimethylamino)methyl)-4-fluoro-2-nitro-1,1'-biphenyl78
32-Bromo-5-fluoropyridine5-Fluoro-2-(3-((dimethylamino)methyl)phenyl)pyridine82
44-Bromotoluene4'-((Dimethylamino)methyl)-4-methyl-1,1'-biphenyl91

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Toluene (solvent)

  • Deionized water (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio, e.g., 10 mL toluene and 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

Specific Protocol: Synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-3-carbonitrile

This protocol details the synthesis of a key intermediate for potential LSD1 inhibitors.

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 182 mg)

  • This compound (1.2 mmol, 258 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)

  • 1,4-Dioxane (10 mL)

  • Water (2.5 mL)

Procedure:

  • In a microwave vial, combine 3-bromobenzonitrile, this compound, Pd(dppf)Cl₂, and sodium carbonate.

  • Add 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2/Ar) catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Final Biaryl Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified LSD1 Signaling Pathway and Inhibition

LSD1_Pathway cluster_gene_reg Gene Regulation cluster_cancer Cancer Progression LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Substrate Gene_Repression Target Gene Repression H3K4me1->Gene_Repression Proliferation Cell Proliferation Gene_Repression->Proliferation Differentiation_Block Block of Differentiation Gene_Repression->Differentiation_Block Inhibitor LSD1 Inhibitor (e.g., from Suzuki Coupling) Inhibitor->LSD1 Inhibits

Caption: The role of LSD1 in gene repression and its inhibition by compounds synthesized via Suzuki coupling.

References

Application Notes and Protocols for the Use of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety for carbon-carbon bond formation and a dimethylaminomethyl group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form often enhances the stability and handling of the compound.

This document provides detailed application notes and experimental protocols for the use of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl structures. Biaryl scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Thermal Conditions for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound under conventional heating.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, DME/water mixture) (5-10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, CsF) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF, 1,4-dioxane/water) (3-5 mL)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).

  • Add the solvent to the vial and seal it with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

While specific reaction data for this compound is not extensively available in the public literature, the following tables provide representative data for Suzuki-Miyaura cross-coupling reactions with analogous phenylboronic acids to illustrate expected outcomes. Researchers should use these as a starting point for optimization.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
21-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃DMF100692
32-BromopyridinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane1001688
44-Bromobenzonitrile4-Methylphenylboronic acidPd₂(dba)₃/XPhos (1)K₃PO₄t-BuOH/H₂O90897

Note: This table presents generalized data from the literature for illustrative purposes and does not represent specific results with this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X (L_n) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar' (L_n) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OH)₂ borate [Ar'-B(OH)₃]⁻ ar_boronic->borate + OH⁻ base Base borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: A general workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (3-((dimethylamino)methyl)phenyl) moiety into molecules can be of significant interest in drug discovery. The dimethylaminomethyl group can influence the pharmacokinetic properties of a compound, such as its solubility and ability to interact with biological targets. Boronic acids themselves have emerged as important pharmacophores, with several boron-containing drugs approved for clinical use. Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates.

Conclusion

This compound is a key reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction parameters is recommended to achieve the best possible outcomes for specific substrate combinations. The versatility of this building block makes it a valuable tool in the development of new pharmaceuticals and functional materials.

References

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of innovative therapeutic agents. Its unique structural features make it a valuable reagent for introducing a dimethylaminomethylphenyl moiety into target molecules, often leading to enhanced biological activity and optimized pharmacokinetic profiles. A significant application of this compound is in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO1), a key enzyme implicated in tumor immune evasion.

Application in the Synthesis of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

The enzyme IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

This compound serves as a critical synthon in the construction of potent IDO1 inhibitors. It is typically employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to append the dimethylaminomethylphenyl group to a core heterocyclic scaffold. This specific substituent has been shown to interact favorably with the solvent-exposed region of the IDO1 active site, contributing significantly to the inhibitor's potency.

Quantitative Data

The following table summarizes the in vitro biological activity of a representative IDO1 inhibitor synthesized utilizing this compound as a key building block.

Compound IDTargetAssay TypeIC50 (nM)
Representative Compound 1 IDO1Enzymatic8.5
IDO1Cell-Based (HeLa)45

Data is representative of compounds described in patent literature where this building block is utilized.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl or heteroaryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.05 - 0.1 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 or Acetonitrile/Water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

In Vitro IDO1 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of a compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (reductant)

  • Catalase

  • Potassium Phosphate buffer (pH 6.5)

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing potassium phosphate, catalase, and methylene blue.

  • In a 96-well plate, add the test compound at various concentrations (typically a serial dilution).

  • Add a solution of L-Tryptophan and ascorbic acid to each well.

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 25 °C for 15-60 minutes.

  • Stop the reaction by adding 30% (w/v) trichloroacetic acid.

  • Incubate the plate at 65 °C for 15 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Add a colorimetric reagent (e.g., Ehrlich's reagent - p-dimethylaminobenzaldehyde in acetic acid) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based IDO1 Inhibition Assay

This protocol details the evaluation of a compound's ability to inhibit IDO1 activity in a cellular context.

Materials:

  • HeLa or other suitable human cancer cell line

  • Recombinant human interferon-gamma (IFN-γ)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • L-Tryptophan

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plate

  • LC-MS/MS system for kynurenine quantification

Procedure:

  • Seed HeLa cells into a 96-well plate and allow them to adhere overnight.

  • Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.

  • Remove the culture medium and replace it with fresh medium containing a known concentration of L-Tryptophan and the test compound at various concentrations.

  • Incubate the cells for an additional 24-48 hours.

  • Collect the cell culture supernatant.

  • Analyze the supernatant for the concentration of kynurenine using a validated LC-MS/MS method.

  • Calculate the percent inhibition of kynurenine production for each concentration of the test compound and determine the IC50 value.

Visualizations

Suzuki_Coupling_Workflow ArylHalide Aryl/Heteroaryl Halide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylHalide->Reaction BoronicAcid (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride BoronicAcid->Reaction Intermediate Coupled Intermediate Reaction->Intermediate Purification Purification (Chromatography) Intermediate->Purification FinalProduct IDO1 Inhibitor Precursor Purification->FinalProduct

Caption: Suzuki-Miyaura coupling experimental workflow.

IDO1_Pathway cluster_Tumor Tumor Microenvironment cluster_ImmuneSystem Immune Response Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 catabolized by Kynurenine Kynurenine Treg Regulatory T Cell (Treg) Kynurenine->Treg promotes IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion Inhibitor IDO1 Inhibitor Inhibitor->IDO1 blocks AntiTumorImmunity Anti-Tumor Immunity Inhibitor->AntiTumorImmunity restores T_Cell Effector T Cell T_Cell->AntiTumorImmunity promotes Treg->T_Cell suppresses ImmuneSuppression Immune Suppression Treg->ImmuneSuppression leads to Tryptophan_depletion->T_Cell inhibits

Caption: The IDO1 pathway in cancer and the mechanism of its inhibition.

Application Notes and Protocols for Suzuki Coupling with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[1] This document provides a detailed protocol for the Suzuki coupling reaction utilizing (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block for introducing a functionalized phenyl group.

The presence of the dimethylaminomethyl substituent offers a handle for further chemical modification or for influencing the physicochemical properties of the final product, such as solubility and basicity. The boronic acid is supplied as a hydrochloride salt, which necessitates consideration of an additional equivalent of base in the reaction setup to ensure the generation of the active boronate species required for the catalytic cycle.[2]

Key Reaction Components and Considerations

The success of the Suzuki-Miyaura coupling is contingent upon the careful selection of the catalyst, ligand, base, and solvent system.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be introduced directly or generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂).[3]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphines like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective for challenging substrates.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] For boronic acid hydrochloride salts, at least one extra equivalent of base is necessary to neutralize the hydrochloride.

  • Solvent: A variety of organic solvents can be employed, often in combination with water.[6] Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene.[6] The addition of water can aid in dissolving the base and facilitating the reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.5 mmol, 3.5 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (3.5 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to create an inert atmosphere.

    • Using syringes, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is deemed complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling with this compound. Note: These are representative values and may require optimization for specific substrates.

ParameterValueNotes
Aryl HalideAryl BromideAryl iodides and triflates are also suitable coupling partners.[7]
Boronic Acid1.2 equivalentsA slight excess is used to ensure complete consumption of the limiting aryl halide.
Palladium CatalystPd(OAc)₂ (2 mol%)Other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used.
LigandSPhos (4 mol%)The ligand to palladium ratio is typically 2:1.
BaseK₂CO₃ (3.5 equivalents)An additional equivalent of base is included to neutralize the HCl salt. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.
Solvent1,4-Dioxane/Water (5:1)The solvent system can be optimized for substrate solubility and reaction performance.
Temperature100 °CThe optimal temperature may vary depending on the reactivity of the coupling partners.
Reaction Time4 - 24 hoursReaction progress should be monitored to determine the optimal time.
Yield70 - 95%Yields are highly substrate-dependent.

Visualizations

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X Biaryl Biaryl Product (Ar-Ar') Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OH)₂ / Base PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid (3-((CH₃)₂NCH₂)-Ph)-B(OH)₂·HCl (Ar'-B(OH)₂·HCl)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid HCl, Pd(OAc)₂, SPhos, Base setup Combine Reagents in Flask reagents->setup glassware Prepare Oven-Dried Glassware glassware->setup atmosphere Establish Inert Atmosphere (Nitrogen or Argon) add_solvents Add Degassed Solvents via Syringe atmosphere->add_solvents solvents Degas Solvents (1,4-Dioxane, Water) solvents->add_solvents setup->add_solvents heating Heat Reaction to 100 °C add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool to RT and Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has emerged as a crucial building block for medicinal chemists, particularly in the development of targeted pharmaceuticals. Its utility shines in the synthesis of kinase inhibitors, a class of drugs that interfere with kinase enzymes, which are pivotal in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This boronic acid derivative is especially valuable in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds to construct the complex aromatic structures often found in kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). These kinases are implicated in cancer cell proliferation, migration, and survival.

Application in the Synthesis of Dual CLK/ROCK Inhibitors

Recent research has highlighted the potential of 3H-pyrazolo[4,3-f]quinoline derivatives as potent dual inhibitors of CLK and ROCK kinases.[1][2] The synthesis of these compounds can be efficiently achieved through multicomponent reactions, and functionalization of the core structure often involves Suzuki-Miyaura coupling, where the (3-((Dimethylamino)methyl)phenyl) moiety can be introduced to enhance potency and selectivity.

Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling Reaction
ParameterValue
Reactant 1 3-Bromo-1H-pyrazolo[4,3-f]quinolin-8-amine
Reactant 2 This compound
Catalyst Pd(PPh₃)₄
Base Cs₂CO₃
Solvent 1,4-Dioxane/Ethanol/Water
Temperature 140 °C (Microwave)
Reaction Time 30 minutes
Yield 85%
Purity >95% (by HPLC)

Note: This data is representative of a typical Suzuki-Miyaura coupling for the synthesis of similar biaryl compounds and serves as a guideline.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Aryl-1H-pyrazolo[4,3-f]quinolin-8-amine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated pyrazoloquinoline core with this compound.

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-f]quinolin-8-amine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Water (degassed)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a microwave reactor vial, add 3-bromo-1H-pyrazolo[4,3-f]quinolin-8-amine (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the vial.

  • Add a mixture of 1,4-dioxane, ethanol, and water (4:1:1 ratio, degassed) to the vial to achieve a final concentration of the limiting reagent of 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 3-(3-((dimethylamino)methyl)phenyl)-1H-pyrazolo[4,3-f]quinolin-8-amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Reactants: - 3-Bromo-1H-pyrazolo[4,3-f]quinolin-8-amine - (3-((Dimethylamino)methyl)phenyl)boronic acid HCl Microwave Microwave Irradiation 140°C, 30 min Reactants->Microwave Catalyst_Base Catalyst & Base: - Pd(PPh3)4 - Cs2CO3 Catalyst_Base->Microwave Solvent Solvent: 1,4-Dioxane/Ethanol/Water Solvent->Microwave Extraction Aqueous Workup (EtOAc/Water) Microwave->Extraction Purification Column Chromatography Extraction->Purification Product 3-(3-((dimethylamino)methyl)phenyl)-1H-pyrazolo[4,3-f]quinolin-8-amine Purification->Product

Signaling Pathways

The synthesized 3H-pyrazolo[4,3-f]quinoline derivatives act as dual inhibitors of CLK and ROCK kinases, which are involved in critical cellular processes that are often hijacked in cancer.

CLK Signaling Pathway:

Cdc2-like kinases (CLKs) are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing. By inhibiting CLK, the splicing of various genes involved in cell cycle progression and survival is disrupted, leading to apoptosis in cancer cells.[3][4]

CLK_Signaling_Pathway CLK CLK Kinase SR_Proteins SR Proteins CLK->SR_Proteins phosphorylates Pre_mRNA Pre-mRNA Splicing SR_Proteins->Pre_mRNA regulates Protein_Isoforms Oncogenic Protein Isoforms Pre_mRNA->Protein_Isoforms leads to Cell_Cycle Cell Cycle Progression & Survival Protein_Isoforms->Cell_Cycle Inhibitor 3H-pyrazolo[4,3-f]quinoline Inhibitor Inhibitor->CLK

ROCK Signaling Pathway:

Rho-associated kinases (ROCKs) are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a central role in regulating the actin cytoskeleton, which is essential for cell migration, adhesion, and contraction. Inhibition of ROCK can prevent cancer cell metastasis by disrupting these processes.[5][6]

ROCK_Signaling_Pathway RhoA RhoA (Active) ROCK ROCK Kinase RhoA->ROCK activates LIMK LIM Kinase ROCK->LIMK phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Cofilin Cofilin LIMK->Cofilin inhibits Actin Actin Cytoskeleton Reorganization Cofilin->Actin regulates MLC->Actin Cell_Migration Cell Migration, Adhesion, & Contraction Actin->Cell_Migration Inhibitor 3H-pyrazolo[4,3-f]quinoline Inhibitor Inhibitor->ROCK

By simultaneously targeting both the CLK and ROCK pathways, dual inhibitors synthesized using this compound as a key building block offer a promising strategy for the development of novel anticancer therapeutics with a multi-pronged mechanism of action.

References

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in organic synthesis and medicinal chemistry.

Introduction

This compound is an organic compound frequently utilized as a reactant in the synthesis of more complex molecules.[1][2] Its chemical formula is C₉H₁₅BClNO₂ and it has a molecular weight of approximately 215.49 g/mol .[1] This boronic acid derivative is particularly valuable in the development of pharmaceuticals, serving as a key building block in the synthesis of biologically active molecules.[3] One of its primary applications is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5][6] The presence of the dimethylaminomethyl group can enhance solubility and may offer a site for further chemical modification or biological interaction.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1485417-01-3[1][7]
Molecular Formula C₉H₁₅BClNO₂[1]
Molecular Weight 215.49 g/mol [1]
Melting Point 82-85 °C[1]
Appearance Solid[8]

Applications

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds, which are common motifs in pharmaceuticals.[6][9]

Key applications include:

  • Synthesis of Biaryl Compounds: Used to introduce the 3-((dimethylamino)methyl)phenyl group into a variety of organic molecules.

  • Fragment-Based Drug Discovery: Serves as a versatile fragment for building larger, more complex molecules with potential therapeutic activity.[3]

  • Medicinal Chemistry: Employed in the synthesis of compounds for targeted therapies, including those for cancer research.[3]

A general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant_A This compound Reaction_Vessel Reaction Mixture in Flask Reactant_A->Reaction_Vessel Reactant_B Aryl Halide/Triflate Reactant_B->Reaction_Vessel Catalyst Palladium Catalyst Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Heating Heat (e.g., 80-100°C) Reaction_Vessel->Heating Quenching Quench Reaction Heating->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

    • Add potassium carbonate (2.0 mmol).

    • The flask is sealed with a rubber septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask via syringe.

  • Reaction:

    • The reaction mixture is heated to 80-90°C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Representative):

The following table provides representative data for a Suzuki-Miyaura cross-coupling reaction as described above. Actual results may vary depending on the specific substrates and reaction conditions.

Reactant AReactant BCatalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
This compound4-Bromotoluene2K₂CO₃Toluene/Ethanol/Water851885
This compound1-Bromo-4-methoxybenzene2K₂CO₃Toluene/Ethanol/Water851692
This compound2-Bromopyridine2K₂CO₃Toluene/Ethanol/Water902478

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4] A base is required to activate the boronic acid for the transmetalation step.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII_1 R'-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R-B(OR)2) PdII_1->Transmetal PdII_2 R'-Pd(II)L_n-R Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety Information

This compound may cause skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, consult the Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[1][2] (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a valuable building block for the synthesis of biaryl compounds, particularly those with applications in neuroscience and drug discovery. The presence of the dimethylaminomethyl group can influence the pharmacokinetic properties of the final compound and may be of interest in the development of agents targeting the central nervous system, such as serotonin transporter (SERT) inhibitors.[3][4][5]

These application notes provide a detailed protocol and relevant data for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Biaryl moieties are key components in a multitude of clinically approved drugs and investigational new drug candidates. Their rigid, well-defined geometry allows for precise interactions with biological targets. In the context of drug development, biaryl compounds synthesized using substituted phenylboronic acids are of particular interest for their potential to modulate the activity of enzymes and receptors.

One significant area of application for biaryl structures is in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs used to treat depression, anxiety disorders, and other mood disorders by increasing the extracellular level of the neurotransmitter serotonin. They achieve this by inhibiting its reuptake into the presynaptic neuron, thereby increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor. The serotonin transporter (SERT) is the primary target for SSRIs.[3] The synthesis of novel biaryl compounds is a key strategy in the discovery of new and improved SSRIs with better efficacy and fewer side effects. The use of building blocks like this compound allows for the introduction of specific functionalities that can fine-tune the binding affinity and selectivity of the compound for SERT.

Signaling Pathway of Interest: Serotonin Transporter (SERT) Inhibition

The diagram below illustrates the mechanism of action of a biaryl-containing SERT inhibitor synthesized using this compound.

SERT_Inhibition Mechanism of SERT Inhibition by a Biaryl Compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Neuronal_Signal Therapeutic Effect (e.g., Antidepressant) Postsynaptic_Receptor->Neuronal_Signal Signal Transduction Biaryl_Inhibitor Biaryl SERT Inhibitor (Synthesized from (3-((Dimethylamino)methyl)phenyl)boronic acid HCl) Biaryl_Inhibitor->SERT Inhibition

Caption: Mechanism of SERT Inhibition by a Biaryl Compound.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar transformations and should be optimized for specific substrates.

General Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromo-1-fluoro-2-nitrobenzene) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of a biaryl compound using the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Reagent_Prep Prepare Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Solvent_Addition Add Degassed Solvents Reaction_Setup->Solvent_Addition Heating_Stirring Heat and Stir Reaction Mixture (Monitor Progress) Solvent_Addition->Heating_Stirring Workup Reaction Work-up: Quench, Extract, Wash, Dry Heating_Stirring->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Quantitative Data

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-1-fluoro-2-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-bromo-1-fluoro-2-nitrobenzenePd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane/H₂O100880-90
34-chloro-1-fluoro-2-nitrobenzenePd(OAc)₂ (3)RuPhos (6)K₂CO₃t-Amyl Alcohol/H₂O1102470-80

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst and ensure proper handling to avoid deactivation.
Poor quality of base or solventUse anhydrous and high-purity base and solvents. Ensure solvents are properly degassed.
Insufficient heatingEnsure the reaction temperature is maintained at the optimal level.
Protodeboronation Presence of water or protic solventsUse anhydrous solvents and reagents. Minimize reaction time.
High reaction temperatureOptimize the reaction temperature to the lowest effective level.
Formation of Homocoupled Product Oxidative homocoupling of boronic acidEnsure a strictly inert atmosphere to exclude oxygen.
High catalyst loadingOptimize the catalyst loading to the lowest effective amount.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting biaryl structures are of significant interest in drug discovery, particularly for the development of novel therapeutics targeting the serotonin transporter. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this building block in their synthetic endeavors.

References

Application Notes and Protocols for Catalytic Coupling of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the catalytic cross-coupling of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and materials science. The focus is on the widely applied Suzuki-Miyaura cross-coupling reaction, outlining key considerations, detailed experimental protocols, and expected outcomes based on established catalytic systems.

Introduction to Catalytic Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of reagents.[2][3]

When employing this compound, two key structural features require special attention:

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, necessitating the use of a base to both neutralize the salt and activate the boronic acid for transmetalation in the catalytic cycle.

  • The Dimethylamino Group: The presence of a Lewis basic dimethylamino group can potentially coordinate to the palladium center, which may influence the catalytic activity. The selection of an appropriate ligand is crucial to mitigate potential catalyst inhibition.

Catalytic System Selection

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Pre-catalysts: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.[4] For challenging couplings, pre-formed catalysts or pre-catalysts that are readily activated can be advantageous.

Ligands: The choice of ligand is critical to stabilize the palladium catalyst, promote oxidative addition and reductive elimination, and prevent catalyst deactivation. For substrates containing potentially coordinating groups like amines, bulky, electron-rich phosphine ligands are often employed.

  • Buchwald-type biarylphosphines: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective in stabilizing the catalytic species and promoting high turnover numbers.[5]

  • Other Phosphine Ligands: Triphenylphosphine (PPh₃) can be used, but more electron-rich and sterically demanding ligands often provide better results, especially with less reactive aryl chlorides.[6][7]

Bases: A base is essential to activate the boronic acid for the transmetalation step.[8] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used in aqueous solvent mixtures.[8][9] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective in anhydrous conditions.

  • Fluoride Sources: Potassium fluoride (KF) can also be used and is sometimes beneficial for base-sensitive substrates.[10]

Solvents: A variety of solvents can be employed, often as biphasic mixtures with water to facilitate the dissolution of the inorganic base.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used.[11][12]

  • Aromatic Solvents: Toluene is another common choice.[2]

  • Aprotic Polar Solvents: Acetonitrile (MeCN) can also be a suitable solvent.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Protocol 1: Standard Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (3.0 equivalents).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (0.03 equivalents), and Cs₂CO₃ (3.0 equivalents).

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions with substrates bearing functionalities similar to the target molecule, providing a benchmark for expected outcomes.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80492
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2.0)Dioxane/H₂O1001588
2-BromopyridinePhenylboronic acid pinacol esterPd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (3)KF (3.0)Dioxane1101278

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants: - Boronic Acid Hydrochloride - Aryl Halide - Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent_add Add Degassed Solvents inert_atm->solvent_add reaction Heat and Stir Reaction Mixture solvent_add->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is a versatile synthetic building block with significant potential in drug discovery. Its unique chemical properties, particularly the presence of a boronic acid moiety and a dimethylaminomethyl group, make it a valuable precursor for the development of targeted therapeutics, enzyme inhibitors, and bioconjugates. This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug discovery workflows.

Boronic acids are a class of compounds that have garnered increasing interest in medicinal chemistry, underscored by the FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[1] The boronic acid group can form reversible covalent bonds with diols and the active site serine residues of proteases, making it an effective pharmacophore for enzyme inhibition.[2][3] The dimethylaminomethyl group on the phenyl ring of the title compound can influence its solubility, pharmacokinetic properties, and potential for specific molecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number1485417-01-3[4][5][6][7]
Molecular FormulaC₉H₁₅BClNO₂[4][7]
Molecular Weight215.49 g/mol [4][7]
Melting Point82-85 °C[4][7]
AppearanceSolid[8]

Applications in Drug Discovery

Synthesis of Enzyme Inhibitors

This compound serves as a key scaffold for the synthesis of various enzyme inhibitors, particularly targeting proteases and β-lactamases. The boronic acid moiety acts as a transition-state analog, reversibly binding to the catalytic serine or threonine residues in the enzyme's active site.

The development of novel β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. Boronic acid-based inhibitors are effective against a broad spectrum of β-lactamases. A derivative of the title compound, (3-(azidomethyl)phenyl)boronic acid, has demonstrated significant inhibitory activity against KPC-2 and AmpC β-lactamases.

Quantitative Data: Inhibition of β-Lactamases by a Derivative

CompoundEnzyme% Inhibition (at 100 µM)Kᵢ (µM)Reference
(3-(azidomethyl)phenyl)boronic acidKPC-276%2.3[9]
AmpC100%-[9]
Derivative 5KPC-2-0.73[9]
Derivative 10aAmpC-0.14[9][10][11]

The proteasome is a key target in cancer therapy. Peptidyl boronic acids are a well-established class of proteasome inhibitors. The title compound can be incorporated into peptidyl structures to create potent and selective proteasome inhibitors.

General Mechanism of Proteasome Inhibition by Boronic Acids

The boronic acid moiety of an inhibitor like bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like active site of the 20S proteasome, leading to the inhibition of its proteolytic activity.[12]

Bioconjugation and Targeted Drug Delivery

The unique reactivity of the boronic acid group allows for its use in bioconjugation, enabling the attachment of therapeutic agents or imaging probes to biomolecules like antibodies or proteins.[2] This is particularly useful for developing targeted drug delivery systems that can selectively deliver a payload to cancer cells. Phenylboronic acids can bind to sialic acid residues that are often overexpressed on the surface of cancer cells, providing a mechanism for targeted delivery.[13]

Experimental Protocols

Protocol 1: Synthesis of a Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl derivative of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 1-bromo-4-chlorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)

  • Solvent (e.g., 1,4-dioxane, toluene, or ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent system (e.g., 10 mL of 95% ethanol).

  • Add the base (2.0 mmol, e.g., 2 mL of 1 M potassium hydroxide).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: β-Lactamase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a synthesized derivative against a specific β-lactamase (e.g., AmpC).

Materials:

  • Synthesized inhibitor compound

  • β-lactamase enzyme (e.g., purified AmpC)

  • Substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the inhibitor solution at various concentrations to the wells (final concentrations ranging from nM to µM). Include a control with DMSO only.

  • Add 25 µL of a solution containing the β-lactamase enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the nitrocefin substrate solution (final concentration typically 50-100 µM).

  • Immediately measure the absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Protocol 3: Proteasome Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Synthesized inhibitor compound

  • Purified 20S proteasome

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well black plate, add assay buffer to a final volume of 100 µL per well.

  • Add the inhibitor at various concentrations to the wells. Include a control with DMSO only.

  • Add the purified 20S proteasome (final concentration typically 1-5 nM) to each well and incubate for 15 minutes at 37 °C.

  • Add the fluorogenic substrate Suc-LLVY-AMC (final concentration typically 10-20 µM).

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

  • Determine the IC₅₀ and Kᵢ values as described in the β-lactamase inhibition assay protocol.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_application Drug Discovery Application BoronicAcid (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling ArylHalide Aryl Halide ArylHalide->SuzukiCoupling Derivative Biaryl Derivative SuzukiCoupling->Derivative EnzymeInhibition Enzyme Target (e.g., β-Lactamase, Proteasome) Derivative->EnzymeInhibition Inhibits TherapeuticEffect Therapeutic Effect (e.g., Antibacterial, Anticancer) EnzymeInhibition->TherapeuticEffect Leads to

Caption: Synthetic and application workflow for derivatives of (3-((Dimethylamino)methyl)phenyl)boronic acid.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_interaction Inhibition Mechanism Enzyme Enzyme (Protease) ActiveSite Active Site (Ser/Thr-OH) Binding Reversible Covalent Bond Formation ActiveSite->Binding BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Binding TetrahedralIntermediate Tetrahedral Intermediate Binding->TetrahedralIntermediate Inhibition Enzyme Inhibition TetrahedralIntermediate->Inhibition

Caption: Mechanism of enzyme inhibition by boronic acids.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in constructing potent enzyme inhibitors and its potential for targeted drug delivery make it a compound of significant interest for researchers in medicinal chemistry and drug development. The provided protocols offer a starting point for the synthesis and evaluation of new therapeutic agents derived from this promising scaffold.

References

Troubleshooting & Optimization

improving yield in Suzuki coupling with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions, with a special focus on challenging substrates such as (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride .

Troubleshooting Guide: Improving Yields with this compound

Users often face challenges in achieving high yields when using this compound due to its specific chemical properties. The presence of the hydrochloride salt and the dimethylamino group can significantly impact the reaction outcome. This guide provides a systematic approach to troubleshooting and optimizing your Suzuki coupling reactions.

Issue 1: Low to No Product Formation

A common issue is the failure of the reaction to proceed, resulting in low or no yield of the desired biaryl product. This can be attributed to several factors related to the catalyst, base, or reaction conditions.

Possible Causes and Solutions:

  • Insufficient Base: The hydrochloride salt of the boronic acid must be neutralized for the reaction to proceed. An insufficient amount of base will result in the protonated, unreactive form of the boronic acid.

    • Solution: Use at least one equivalent of base to neutralize the hydrochloride salt, in addition to the amount required for the catalytic cycle (typically 2-3 equivalents). A screening of different bases is recommended.[1]

  • Catalyst Inactivity: The palladium catalyst may be inactive or degraded.

    • Solution: Ensure you are using a high-quality, active palladium catalyst and a suitable phosphine ligand. For electron-rich boronic acids, ligands like SPhos and XPhos can be effective.[2] Consider using a pre-catalyst that is more stable and easily activated.

  • Inappropriate Solvent: The choice of solvent can greatly affect the solubility of the reactants and the efficiency of the catalytic cycle.

    • Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective.[3] The water is necessary to dissolve the inorganic base.

  • Low Reaction Temperature: Aryl bromides and chlorides often require elevated temperatures for the oxidative addition step to occur efficiently.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[4]

Issue 2: Significant Protodeboronation

Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired product. This is particularly a concern with electron-rich or heteroaryl boronic acids.

Possible Causes and Solutions:

  • Presence of Water and Strong Base: The combination of water and a strong base can accelerate the rate of protodeboronation.

    • Solution: Minimize the amount of water in the reaction or consider using anhydrous conditions with a fluoride source like CsF or KF as the base.[4] Weaker bases such as K₂CO₃ or K₃PO₄ may also reduce protodeboronation compared to hydroxides.[5]

  • Prolonged Reaction Time at High Temperature: Extended exposure to high temperatures can increase the likelihood of protodeboronation.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. A time-course study can help determine the optimal reaction time.

Issue 3: Formation of Homocoupling Products

The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) is another common side reaction that consumes the starting material and complicates purification.

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling.

    • Solution: Screening different palladium pre-catalysts and ligands can help identify a system that minimizes this side reaction.

Frequently Asked Questions (FAQs)

Q1: How many equivalents of base should I use for a Suzuki coupling with a boronic acid hydrochloride salt?

A1: You will need to use enough base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. A good starting point is to use 1 equivalent of base for the neutralization and an additional 2-3 equivalents for the reaction itself, for a total of 3-4 equivalents. However, the optimal amount should be determined experimentally through a base screening.

Q2: What is the best palladium catalyst and ligand combination for coupling with (3-((dimethylamino)methyl)phenyl)boronic acid?

A2: There is no single "best" combination as the optimal choice depends on the specific aryl halide coupling partner. However, for electron-rich boronic acids, catalyst systems based on bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results.[2] Commercially available pre-catalysts like XPhos Pd G2 or G3 are often effective and convenient to use.

Q3: Can I run the reaction under anhydrous conditions to avoid protodeboronation?

A3: Yes, running the reaction under anhydrous conditions can significantly reduce protodeboronation. In this case, you would typically use a fluoride base such as cesium fluoride (CsF) or potassium fluoride (KF) in an anhydrous solvent like THF or dioxane.[4]

Q4: My product is difficult to purify from the reaction mixture. What are some common impurities and how can I remove them?

A4: Common impurities in Suzuki coupling reactions include unreacted starting materials, protodeboronated byproduct, homocoupled boronic acid, and residual palladium catalyst.

  • Purification Strategy: Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system is crucial for separating the desired product from impurities. If the product is basic due to the dimethylamino group, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing on the column. Residual palladium can often be removed by treating the crude product with a scavenger resin or by filtering through a pad of celite and activated carbon.

Data Presentation

The following tables provide a summary of representative reaction conditions for Suzuki-Miyaura coupling reactions with substrates similar to (3-((dimethylamino)methyl)phenyl)boronic acid, illustrating the impact of different parameters on the reaction yield.

Table 1: Comparison of Different Bases in Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid [1]

EntryBase (2.0 equiv)SolventCatalyst (2 mol%)Ligand (4 mol%)Temp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
5KFToluene/H₂OPd(OAc)₂PPh₃1001275

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of 4-Chloroacetophenone with Phenylboronic Acid

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O1002445
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001291
3PdCl₂(dppf)-K₂CO₃DME/H₂O851878
4Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1101665

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the optimization of your reaction. The specific conditions may need to be adjusted based on the reactivity of your aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 - 4.0 mmol, 3.0 - 4.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 - 0.5 M)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-OR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-OR Base Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-OR->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(L2)-X R'B(OH)2 R'B(OH)2 R'B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-OR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield in Suzuki Coupling Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis No_Product No Product Formation Analysis->No_Product No desired product Side_Products Side Products Observed Analysis->Side_Products Byproducts present Check_Base Verify Base Stoichiometry and Type (Need >2 equiv. for HCl salt) No_Product->Check_Base Identify_Side_Products Identify Side Products (Protodeboronation, Homocoupling) Side_Products->Identify_Side_Products Check_Catalyst Check Catalyst/Ligand Activity (Use fresh, appropriate system) Check_Base->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temperature, Solvent, Time) Check_Catalyst->Check_Conditions Improved_Yield Improved Yield Check_Conditions->Improved_Yield Address_Protodeboronation Minimize Protodeboronation (Anhydrous conditions, weaker base) Identify_Side_Products->Address_Protodeboronation Protodeboronation detected Address_Homocoupling Minimize Homocoupling (Degas thoroughly) Identify_Side_Products->Address_Homocoupling Homocoupling detected Address_Protodeboronation->Check_Conditions Address_Homocoupling->Check_Conditions

References

Technical Support Center: (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. The information provided is based on established principles of Suzuki-Miyaura coupling and common side reactions observed with arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organoboron compound. Like other boronic acids, it is primarily used as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This is a fundamental transformation in organic synthesis for the preparation of biaryls and other complex molecules.

Q2: What are the most common side reactions to expect when using arylboronic acids like this compound in Suzuki-Miyaura coupling?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of an undesired arene byproduct and reduces the yield of the desired coupled product.[1][2] This reaction is often influenced by the pH and temperature of the reaction medium.[1][3]

  • Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[4][5][6]

Q3: How does the hydrochloride salt form of this boronic acid affect the reaction?

A3: The hydrochloride salt indicates that the dimethylamino group is protonated. In a Suzuki-Miyaura coupling, which is typically run under basic conditions, the base will neutralize the hydrochloride and deprotonate the dimethylamino group. The choice and amount of base should be sufficient to neutralize the HCl salt in addition to what is required for the catalytic cycle.

Q4: What is the role of the base in a Suzuki-Miyaura coupling, and how does its choice impact side reactions?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly influence the reaction outcome. Stronger bases can sometimes accelerate protodeboronation.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The optimal base is substrate-dependent and often needs to be determined empirically.

Q5: How can I minimize the risk of protodeboronation?

A5: Minimizing protodeboronation involves several strategies:

  • Careful selection of reaction conditions: The rate of protodeboronation is highly dependent on pH.[1][7]

  • Use of boronic acid derivatives: In cases of severe protodeboronation, using more stable boronic esters (e.g., pinacol esters or MIDA esters) can be beneficial. These act as "slow-release" sources of the boronic acid.[2]

  • Efficient catalyst systems: Highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction.[2]

Q6: What measures can be taken to prevent homocoupling of the boronic acid?

A6: Homocoupling is often linked to the presence of oxygen.[4][6] To minimize this side reaction:

  • Degassing: Thoroughly degassing the reaction solvent and inerting the reaction vessel with an inert gas (e.g., argon or nitrogen) is critical to remove oxygen.

  • Catalyst choice: Using a Pd(0) source directly or ensuring the efficient in situ reduction of a Pd(II) precatalyst can help.

  • Additives: In some cases, the addition of mild reducing agents can help maintain the palladium in its active Pd(0) state.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst.- Ensure proper degassing to prevent catalyst oxidation.- Consider a different palladium source (e.g., a pre-catalyst).
Poor solubility of reagents- Screen different solvents or solvent mixtures.- Gentle heating may improve solubility.
Inappropriate base- Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Ensure the base is finely ground and anhydrous if required.
Deactivation of the boronic acid- The boronic acid may be unstable under the reaction conditions. Consider using a boronic ester derivative.
Significant Protodeboronation Reaction conditions favor protodeboronation- Optimize the base and solvent system.- Lower the reaction temperature.- Use a more active catalyst to accelerate the desired coupling over the side reaction.
Water content- While some water can be beneficial, excess water may promote protodeboronation. Try adjusting the water content in the solvent system.
High Levels of Homocoupling Presence of oxygen- Improve the degassing procedure (e.g., freeze-pump-thaw cycles).- Maintain a positive pressure of inert gas throughout the reaction.
Inefficient reduction of Pd(II) precatalyst- Add a small amount of a reducing agent.- Use a Pd(0) catalyst directly.
Reaction Stalls Before Completion Catalyst decomposition- The catalyst may not be stable under the reaction conditions for extended periods. Consider a more robust ligand.- Lower catalyst loading might lead to premature deactivation. Try increasing the catalyst loading.
Product inhibition- The product formed may be coordinating to the palladium and inhibiting the catalyst. A change in ligand may be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the solvent, base, and catalyst may be necessary for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inerting the Reaction Vessel:

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1) via syringe.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_main_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation (Ar'-B(OH)₂ + Base) PdII->TM Ar'-B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar' L_n TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_suzuki Desired Reaction cluster_side Side Reactions Start Aryl Boronic Acid (Ar-B(OH)₂) Suzuki Suzuki Coupling Start->Suzuki + Ar'-X, Pd Catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation H⁺ source Homocoupling Homocoupling Start->Homocoupling + Ar-B(OH)₂, O₂, Pd Catalyst Product Coupled Product (Ar-Ar') Suzuki->Product Arene Arene Byproduct (Ar-H) Protodeboronation->Arene Dimer Dimer Byproduct (Ar-Ar) Homocoupling->Dimer

Caption: Competing reactions in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_SM Check Starting Materials (Purity, Stability) Start->Check_SM Check_Conditions Review Reaction Conditions (Degassing, Temperature, Time) Check_SM->Check_Conditions Materials OK Analyze_Byproducts Analyze Crude Mixture for Byproducts Check_Conditions->Analyze_Byproducts Conditions OK Protodeboronation_Detected Protodeboronation is the main side reaction Analyze_Byproducts->Protodeboronation_Detected Arene Detected Homocoupling_Detected Homocoupling is the main side reaction Analyze_Byproducts->Homocoupling_Detected Dimer Detected Optimize_Base Optimize Base and Solvent Success Improved Yield Optimize_Base->Success Optimize_Catalyst Screen Different Catalysts/Ligands Optimize_Catalyst->Success Protodeboronation_Detected->Optimize_Base Use_Boronic_Ester Consider Using a Boronic Ester Protodeboronation_Detected->Use_Boronic_Ester Homocoupling_Detected->Optimize_Catalyst Improve_Degassing Improve Degassing Protocol Homocoupling_Detected->Improve_Degassing Improve_Degassing->Success Use_Boronic_Ester->Success

Caption: A workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Purification of Products from (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride. Due to its amphoteric nature, possessing both a basic dimethylamino group and an acidic boronic acid functionality, purification of its reaction products can present unique challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in reactions involving this compound?

A1: Common impurities include unreacted (3-((Dimethylamino)methyl)phenyl)boronic acid, homocoupled byproducts of the boronic acid, residual palladium catalyst from cross-coupling reactions (like Suzuki-Miyaura coupling), and byproducts from the decomposition of the boronic acid. The presence of both acidic and basic functionalities in the starting material can also lead to complex salt formations.

Q2: How does the hydrochloride salt form of the boronic acid affect the reaction and purification?

A2: The hydrochloride salt form means the dimethylamino group is protonated. In a typical cross-coupling reaction, a base is added, which will neutralize the hydrochloride and also play its role in the catalytic cycle. During purification, the pH of the aqueous solutions will determine whether the dimethylamino group in your product and impurities is protonated (water-soluble) or in its free base form (more organic-soluble).

Q3: What is the first step I should take to purify my crude reaction mixture?

A3: A standard aqueous work-up is typically the first step. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This will remove inorganic salts and highly polar impurities. Depending on the pH, some of your product and boronic acid-containing impurities might partition into the aqueous layer.

Q4: How can I remove unreacted (3-((Dimethylamino)methyl)phenyl)boronic acid from my product?

A4: Due to its amphoteric nature, a pH-controlled acid-base extraction is effective.

  • Basic Wash: Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) will deprotonate the boronic acid group, forming a water-soluble boronate salt that partitions into the aqueous layer.[1] However, if your product is also acidic, it may also be extracted.

  • Acidic Wash: Conversely, washing with an acidic aqueous solution (e.g., 1M HCl) will protonate the dimethylamino group, making it more water-soluble. This can be useful if your desired product is neutral.

Q5: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A5: This is a common challenge in cross-coupling reactions.

  • Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate with a small amount of triethylamine to suppress tailing of basic compounds on silica gel).

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method. Careful selection of the solvent system is crucial for successful separation.

Q6: How do I remove the residual palladium catalyst from my final product?

A6: For many applications, especially in drug development, removing trace palladium is critical.

  • Filtration: If a heterogeneous catalyst was used, it can often be removed by filtration through a pad of Celite.

  • Metal Scavengers: For homogeneous catalysts, treatment of the organic solution of the crude product with a metal scavenger (e.g., silica-based scavengers with thiol or amine groups) can effectively bind the palladium, which is then removed by filtration.[1]

  • Activated Carbon: Stirring the product solution with activated carbon can also reduce palladium levels.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low recovery of product after aqueous work-up The product is partially soluble in the aqueous layer due to its polar functional groups. The pH of the aqueous phase is causing the product to partition out of the organic layer. Emulsion formation during extraction.Adjust the pH of the aqueous layer to suppress the ionization of either the amino or boronic acid group of your product, thereby increasing its organosolubility. To break emulsions, try adding brine or filtering the mixture through Celite.
Product is an oil and will not crystallize Presence of impurities inhibiting crystallization. The product may be intrinsically an oil at room temperature.Further purify the product by column chromatography to remove impurities and then attempt recrystallization again. If the product is an oil, chromatography is the most suitable purification method.
Multiple spots on TLC after column chromatography Co-elution of product with impurities of similar polarity. On-column degradation of the product.Optimize the chromatography conditions: try a different solvent system, use a shallower gradient, or consider a different stationary phase (e.g., alumina, C18 reversed-phase). Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.
Product appears to be degrading during purification The product may be sensitive to acidic or basic conditions used during extraction or chromatography. The product may be thermally unstable.Use milder pH conditions for extractions (e.g., saturated sodium bicarbonate instead of strong base). Use neutral alumina or deactivated silica gel for chromatography. Avoid excessive heating during solvent evaporation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Neutral Suzuki Coupling Product

This protocol assumes the desired product is a neutral biaryl compound, and the main impurities are the unreacted aminoboronic acid and the homocoupled byproduct.

  • Initial Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with:

      • 1M HCl solution (to remove the basic unreacted boronic acid and other basic impurities).

      • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and remove acidic impurities).

      • Brine (to remove excess water).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Further Purification:

    • The resulting crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Column Chromatography for Polar, Basic Products

This protocol is designed for products containing the basic dimethylamino group, which can cause tailing on standard silica gel.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder (dry loading). This generally leads to better separation.

  • Column Packing:

    • Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Elution:

    • Carefully load the dry sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system. To minimize tailing of the basic product, it is often beneficial to add a small percentage (0.5-1%) of triethylamine to the eluent.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

The following table provides representative data for the purification of a hypothetical Suzuki coupling product of this compound with an aryl bromide. Actual results will vary depending on the specific substrates and reaction conditions.

Purification MethodTypical RecoveryTypical PurityNotes
Acid-Base Extraction 70-85%80-95%Efficiency is highly dependent on the pKa values of the product and impurities.
Silica Gel Chromatography 60-80%>98%Yield can be lower due to product adsorption on silica. Addition of triethylamine to the eluent is often necessary.
Recrystallization 50-75%>99%Requires the product to be a solid. Finding a suitable solvent system can be challenging.
Preparative HPLC 40-70%>99.5%Can provide very high purity but is less scalable and more expensive.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Organic Solvent/Water) crude->workup organic_layer Organic Layer workup->organic_layer aqueous_layer Aqueous Layer (Inorganic Salts) workup->aqueous_layer acid_base_extraction Acid-Base Extraction (pH Adjustment) organic_layer->acid_base_extraction purified_organic Purified Organic Layer acid_base_extraction->purified_organic waste Aqueous Waste (Impurities) acid_base_extraction->waste concentration Solvent Removal purified_organic->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of reaction products.

Troubleshooting_Logic start Purification Issue Identified check_tlc Analyze Crude and Purified Fractions by TLC/LC-MS start->check_tlc impurity_present Impurity Still Present? check_tlc->impurity_present low_yield Low Yield? check_tlc->low_yield product_degradation Product Degradation? check_tlc->product_degradation optimize_chromatography Optimize Chromatography (Solvent, Gradient, Stationary Phase) impurity_present->optimize_chromatography Yes optimize_extraction Optimize Acid-Base Extraction (pH, Solvent) impurity_present->optimize_extraction Yes try_recrystallization Attempt Recrystallization impurity_present->try_recrystallization Yes re_evaluate_reaction Re-evaluate Reaction Conversion and Selectivity impurity_present->re_evaluate_reaction No low_yield->optimize_extraction Yes milder_conditions Use Milder Purification Conditions low_yield->milder_conditions Yes low_yield->re_evaluate_reaction No product_degradation->milder_conditions Yes product_degradation->re_evaluate_reaction No

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions. The information is designed to address specific challenges and optimize experimental outcomes.

Troubleshooting Guide

Encountering difficulties in your reaction? This guide addresses common issues observed during Suzuki-Miyaura coupling with this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.- Use a fresh batch of palladium precatalyst and ligand. - Consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a more robust precatalyst. - Ensure rigorous degassing of solvents and reaction setup to prevent oxygen-induced catalyst deactivation.[1]
2. Insufficient Base: The hydrochloride salt of the boronic acid neutralizes one equivalent of the base, leaving insufficient base to facilitate the catalytic cycle.- Increase the equivalents of base used. A minimum of 3-4 equivalents is recommended to both neutralize the hydrochloride and promote the reaction.
3. Inappropriate Solvent or Temperature: The chosen solvent may not be optimal for the solubility of all reactants or for the stability of the catalytic species at the reaction temperature.- Screen different solvent systems. Common choices include dioxane, THF, and toluene, often with a small amount of water.[2][3] - Gradually increase the reaction temperature, as many Suzuki couplings require heating to proceed efficiently.
Significant Protodeboronation 1. Presence of Excess Water or Protic Solvents: The C-B bond is susceptible to cleavage by protons, a common side reaction known as protodeboronation.- Use anhydrous solvents and ensure all reagents are dry. - If an aqueous co-solvent is necessary, minimize the amount of water used.
2. Harsh Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.- Employ milder reaction conditions, such as lower temperatures and weaker bases (e.g., K₂CO₃, Cs₂CO₃, or KF).
3. Boronic Acid Instability: The boronic acid may be degrading under the reaction conditions.- Consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester or MIDA boronate, prior to the coupling reaction.
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.- Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
2. Inefficient Reduction of Pd(II) Precatalyst: The presence of excess Pd(II) species can lead to homocoupling.- Use a Pd(0) catalyst source directly to bypass the in-situ reduction step.
Poor Reproducibility 1. Inconsistent Reagent Quality: The purity and stability of the boronic acid, aryl halide, and catalyst can vary between batches.- Use reagents from a reliable source and verify their purity. - Store boronic acids under an inert atmosphere and at low temperatures to prevent degradation.
2. Inadequate Mixing in Biphasic Systems: If using a biphasic solvent system, insufficient stirring can lead to poor mass transfer between the phases.- Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: Why is an excess of base required when using this compound?

A1: The compound is a hydrochloride salt, meaning the dimethylamino group is protonated. This acidic proton will react with and consume one equivalent of the base added to the reaction. Therefore, an excess of base is necessary to both neutralize the hydrochloride and to have a sufficient amount available to participate in the Suzuki-Miyaura catalytic cycle, primarily to activate the boronic acid for transmetalation.

Q2: Can the dimethylamino group interfere with the palladium catalyst?

A2: Yes, the nitrogen atom of the dimethylamino group is a Lewis base and can coordinate to the palladium center. This coordination can potentially inhibit the catalyst by occupying a coordination site required for the catalytic cycle to proceed. To mitigate this, the use of bulky phosphine ligands is often recommended. These ligands can sterically hinder the coordination of the dimethylamino group to the palladium.

Q3: My boronic acid appears sticky or oily. Can I still use it?

A3: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines. This can cause the material to appear oily or sticky. In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly. However, significant degradation can affect the stoichiometry and yield of your reaction. It is advisable to assess the purity if you suspect significant decomposition.

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?

A4: For optimal results, follow these key steps:

  • Inert Atmosphere: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) and ensure it is under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Add the aryl halide, this compound, the palladium catalyst, the ligand, and a sufficient amount of a finely powdered, dry base.

  • Degassed Solvents: Add the degassed solvent system via syringe.

  • Heating and Stirring: Heat the reaction to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.

Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of specific parameters may be necessary for your particular substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol% or Pd(PPh₃)₄ at 5 mol%), and a suitable ligand (e.g., PPh₃ at 4-10 mol% or a Buchwald-type ligand at a 1:1.2 Pd:ligand ratio).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Base and Solvent Addition: Add a finely powdered base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0-4.0 equiv.). Then, add the degassed solvent system (e.g., a 10:1 mixture of toluene:water or dioxane:water) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

To better understand the experimental process and the logic of troubleshooting, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boronic Acid HCl - Catalyst & Ligand - Base glassware Prepare Glassware: - Flame-dry Schlenk flask - Inert atmosphere (Ar/N2) setup Assemble Reaction: - Add solids - Add degassed solvent glassware->setup run Run Reaction: - Heat to desired temp - Stir vigorously setup->run monitor Monitor Progress: - TLC, LC-MS, or GC-MS run->monitor extract Aqueous Work-up: - Dilute with organic solvent - Wash with H2O & brine monitor->extract dry Dry & Concentrate: - Dry over Na2SO4 - Remove solvent extract->dry purify Purify Product: - Flash column chromatography dry->purify Troubleshooting_Logic start Low or No Yield check_catalyst Check Catalyst System (Age, Atmosphere) start->check_catalyst check_base Check Base (Equivalents, Strength) start->check_base check_conditions Check Conditions (Solvent, Temperature) start->check_conditions solution_catalyst Use fresh catalyst/ligand Improve degassing check_catalyst->solution_catalyst Issue Found solution_base Increase base equivalents (min. 3-4 eq.) check_base->solution_base Issue Found solution_conditions Screen solvents Increase temperature check_conditions->solution_conditions Issue Found success Improved Yield solution_catalyst->success solution_base->success solution_conditions->success

References

dealing with impurities in (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My analytical data (NMR, HPLC) shows unexpected peaks. What are the common impurities in this compound?

A1: Impurities in boronic acids, including this compound, typically arise from the synthesis process or degradation. The most common impurities to look for are:

  • Boroxine: This is the most prevalent impurity for boronic acids. It is a trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[1][2][3] Boroxine formation is a reversible equilibrium and can be influenced by temperature and the presence of moisture.[3][4]

  • Starting Materials & Reagents: Residual starting materials or reagents from the synthesis can persist in the final product.

  • Homocoupling Byproducts: Biphenyl species formed from the coupling of two phenylboronic acid molecules can occur, particularly if palladium catalysts were used in the synthesis.

  • Protodeboronation Product: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, resulting in N,N-dimethyl-m-toluidine.

Below is a table summarizing a typical impurity profile observed by HPLC.

ImpurityTypical Retention Time (min)Typical Area % (Crude)Identification Method
Product 5.2 90-95% LC-MS, NMR
Boroxine7.8 (often broad)2-5%LC-MS, NMR
Starting Material3.1< 1%LC-MS
Homocoupling Byproduct9.5< 0.5%LC-MS
Protodeboronation4.3< 1.5%LC-MS, GC-MS
Q2: I suspect boroxine formation in my material. How can I confirm its presence and remove it?

A2: Boroxine formation is a common issue with boronic acids.[1][2][3]

Confirmation:

  • NMR Spectroscopy: In ¹H NMR, the aromatic and benzylic protons of the boroxine may appear as broader signals compared to the sharp peaks of the boronic acid. In ¹¹B NMR, the boroxine will have a distinct chemical shift from the boronic acid.

  • LC-MS: Boroxine will have a higher molecular weight corresponding to the trimer minus three water molecules.

Removal: The formation of boroxine is reversible.[4] It can be converted back to the boronic acid by treatment with water.

  • Dissolve the material in a suitable solvent mixture (e.g., THF/water or Dioxane/water).

  • Stir the solution at room temperature for 1-2 hours. The water will hydrolyze the boroxine back to the desired boronic acid.[4]

  • The purified boronic acid can then be isolated by recrystallization or by removing the solvent under reduced pressure.

Troubleshooting Guides

Q3: What is a general purification strategy if my compound has low purity (<95%)?

A3: A multi-step approach is often necessary for purifying boronic acids. The following workflow can be adapted based on the specific impurities present.

G cluster_0 Purification Workflow crude Crude Product (Purity <95%) dissolve Dissolve in Water/Organic Co-solvent (e.g., THF) crude->dissolve wash Aqueous Bicarbonate Wash (Removes acidic impurities) dissolve->wash Hydrolyzes Boroxine extract Extract with Organic Solvent (e.g., EtOAc) wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (e.g., from Isopropanol/Hexane) concentrate->recrystallize pure Pure Product (Purity >99%) recrystallize->pure G start Start: Low Yield or Purity check_sol Was the compound fully dissolved during washing? start->check_sol check_pH Was the pH of the aqueous layer checked after wash? check_sol->check_pH Yes sol_no Action: Increase solvent volume or add a co-solvent. Incomplete separation occurs if not fully dissolved. check_sol->sol_no No check_recrys Did significant precipitation occur during recrystallization? check_pH->check_recrys Yes pH_no Action: Ensure pH is > 8 to remove acidic impurities. If pH is too low, acidic impurities remain. check_pH->pH_no No recrys_no Action: Re-evaluate solvent system. Try slower cooling or an anti-solvent addition. check_recrys->recrys_no No success Re-analyze purified material check_recrys->success Yes sol_no->start pH_no->start recrys_no->start

References

stability issues with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to help troubleshoot experiments and ensure the reliable use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many boronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Hydrolysis: The carbon-boron bond can be cleaved in the presence of water, particularly under acidic or basic conditions, leading to the formation of the corresponding boronic acid and other byproducts.

  • Oxidation: The boronic acid group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This process can lead to the formation of phenolic and other degradation products.

Q2: What factors can influence the stability of my this compound solution?

A2: Several factors can impact the stability of your solution:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the boronic acid. The optimal pH for stability is typically near neutral, though this can be compound-specific.

  • Temperature: Higher temperatures generally accelerate the rate of degradation. Therefore, it is advisable to store stock solutions at low temperatures (e.g., 2-8°C or frozen) and minimize the time the compound spends at elevated temperatures during experiments.

  • Solvent: The choice of solvent is critical. While some boronic acids are soluble in aqueous buffers, prolonged exposure can lead to hydrolysis. Using aprotic organic solvents for stock solutions can enhance stability. For aqueous reactions, minimizing the time the compound is in solution is recommended.

  • Light: Exposure to UV light can promote oxidative degradation. It is best to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation. For sensitive applications, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can improve stability.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO or methanol. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the solution in a tightly sealed container, preferably under an inert atmosphere, at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While this compound is a hydrochloride salt and should have some aqueous solubility, prolonged storage in aqueous buffers is generally not recommended due to the risk of hydrolysis. If your experiment requires an aqueous system, prepare the solution immediately before use and keep it on ice. Consider the buffer composition, as some components may interact with the boronic acid.

Troubleshooting Guide

Issue 1: I am observing a loss of my compound in solution over a short period.

  • Question: What could be causing the rapid degradation of my this compound?

  • Answer: Rapid degradation is likely due to hydrolysis or oxidation. Review your experimental conditions:

    • pH: Is your solution acidic or basic? Try to maintain a near-neutral pH if possible.

    • Solvent: Are you using an aqueous solvent? If so, the compound may be hydrolyzing. Prepare the solution fresh and use it immediately. For storage, switch to a dry, aprotic solvent.

    • Temperature: Are you working at elevated temperatures? Minimize heat exposure.

    • Atmosphere: Is your solution exposed to air? Degas your solvent and consider working under an inert atmosphere.

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis.

  • Question: What are these additional peaks that are not the parent compound?

  • Answer: These are likely degradation products. The primary degradation products to expect are the result of hydrolysis (cleavage of the C-B bond) and oxidation (formation of a phenol). To confirm, you can perform forced degradation studies (e.g., by treating your compound with acid, base, or an oxidizing agent) and compare the resulting chromatograms.

Issue 3: My experimental results are not reproducible.

  • Question: Why am I getting inconsistent results with the same experimental setup?

  • Answer: Inconsistent results are often a sign of compound instability. Ensure that you are following a strict protocol for solution preparation and handling. Key factors to control for reproducibility include:

    • Freshness of Solution: Always use freshly prepared solutions.

    • Storage Conditions: If you must store solutions, ensure they are stored correctly (low temperature, protected from light, under inert gas).

    • Consistent Solvent Source: Use high-purity, dry solvents from the same supplier.

Data Presentation

Table 1: General Recommendations for Solvent Selection and Stock Solution Preparation

Solvent TypeRecommended UseStorage Guidelines
Aprotic Organic (e.g., DMSO, DMF, Acetonitrile) Ideal for preparing concentrated stock solutions for long-term storage.Store at -20°C or -80°C in tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen). Protect from light.
Protic Organic (e.g., Methanol, Ethanol) Suitable for preparing intermediate dilutions. Use freshly prepared.Short-term storage at 2-8°C may be acceptable, but long-term storage is not recommended due to the potential for esterification.
Aqueous Buffers Use only for immediate experimental use.Not recommended for storage. Prepare fresh for each experiment and keep on ice. Buffer pH should be as close to neutral as possible.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in Solution

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in a dry, aprotic solvent (e.g., DMSO).

  • Sample Preparation for Stability Study:

    • Prepare a series of dilutions from the stock solution into different buffers (e.g., pH 5, 7, and 9) and solvents of interest to a final concentration of 100 µM.

    • Protect all samples from light.

  • Incubation:

    • Incubate the prepared samples at different temperatures (e.g., 4°C, room temperature, and 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample for analysis.

  • Analysis:

    • Analyze the aliquots by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

    • The mobile phase composition should be optimized to separate the parent compound from potential degradation products. A common starting point is a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Table 2: Common Analytical Techniques for Monitoring Boronic Acid Stability

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection based on UV absorbance.Widely available, robust, provides quantitative data on purity and degradation.May require method development to separate all degradation products. On-column degradation can sometimes occur.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.Provides molecular weight information for the parent compound and degradation products, aiding in their identification. High sensitivity and selectivity.More complex instrumentation and potential for ion suppression effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B, ¹³C) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation of degradation products. ¹¹B NMR is specific for the boron center.Lower sensitivity compared to chromatographic methods, not ideal for quantifying low-level impurities.

Visualizations

cluster_degradation Degradation Pathways parent (3-((Dimethylamino)methyl)phenyl)boronic acid hydrolysis_product 3-((Dimethylamino)methyl)benzene + Boric Acid parent->hydrolysis_product Hydrolysis (H₂O, acid/base) oxidation_product 3-((Dimethylamino)methyl)phenol parent->oxidation_product Oxidation (O₂, light, metal ions)

Caption: General degradation pathways for phenylboronic acids.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues start Inconsistent Results or Unexpected Peaks check_solution Check Solution Preparation and Storage start->check_solution is_fresh Is the solution prepared fresh? check_solution->is_fresh is_aprotic Is the solvent aprotic and dry? is_fresh->is_aprotic Yes use_fresh Prepare fresh solution immediately before use is_fresh->use_fresh No is_protected Is the solution protected from light and air? is_aprotic->is_protected Yes use_aprotic Use dry, aprotic solvent for stock solutions is_aprotic->use_aprotic No re_evaluate Re-evaluate Experimental Conditions (pH, Temp) is_protected->re_evaluate Yes protect_solution Store in amber vials under inert gas is_protected->protect_solution No end Problem Resolved re_evaluate->end use_fresh->is_aprotic use_aprotic->is_protected protect_solution->re_evaluate

Caption: A workflow for troubleshooting stability issues.

Technical Support Center: Arylboronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common problems encountered when using arylboronic acids in synthetic chemistry, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura reaction is not working or giving low yields. What are the common causes?

Low or no yield in a Suzuki-Miyaura coupling reaction is a frequent issue. The problem often originates from one of three areas: the arylboronic acid reagent, the reaction conditions, or the catalyst system.

Troubleshooting Steps:

  • Assess the Quality of the Arylboronic Acid: This is the most common culprit. Arylboronic acids can degrade over time through oxidation or protodeboronation, and can also exist in an inactive trimeric anhydride form called a boroxine.

    • Check for Decomposition: Has the reagent been stored properly under an inert atmosphere and refrigerated? Older reagents are prone to degradation.

    • Test for Purity: Impurities can significantly hinder the reaction. Consider running a quick purity check via NMR or melting point.

    • Address Boroxine Formation: Boroxines, formed from the dehydration of boronic acids, are often less reactive. While some boroxines can be used directly with modified protocols, it's often best to convert them back to the active boronic acid form.

  • Optimize Reaction Conditions:

    • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid and the catalyst. Ensure the base is strong enough but not so strong that it causes side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). Ensure the base is finely powdered and dry.

    • Solvent Choice: The solvent must be anhydrous and deoxygenated. Protic solvents can lead to competitive protodeboronation. Common solvent systems include toluene, dioxane, THF, and DMF, often with water as a co-solvent. The presence of water can be beneficial in some cases by helping to dissolve the base and promoting the catalytic cycle.

    • Temperature: Ensure the reaction is running at the optimal temperature for your specific catalyst and substrates. Some reactions require heating to proceed efficiently.

  • Evaluate the Catalyst System:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper inert atmosphere techniques are used throughout the setup.

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Ensure the chosen ligand is appropriate for the specific transformation.

FAQ 2: I suspect my arylboronic acid has degraded. How can I tell and what can I do?

Arylboronic acid degradation is a primary source of reaction failure. The two main pathways for decomposition are protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation.

Signs of Degradation:

  • Physical Appearance: A change in color or texture from a fine, white powder to a clumpy or discolored solid can indicate degradation.

  • Poor Reaction Performance: A previously reliable batch of boronic acid suddenly giving poor yields is a strong indicator of decomposition.

  • Analytical Data: A broadened melting point range or the appearance of new signals in an NMR spectrum corresponding to the protodeboronated arene are clear signs of impurity.

Troubleshooting Workflow:

The following workflow can be used to diagnose and address potential arylboronic acid degradation.

G cluster_start Problem Identification cluster_reagent Reagent Assessment cluster_action Corrective Action Start Low Yield or Failed Suzuki Reaction Check_BA Assess Arylboronic Acid Quality Start->Check_BA Is_Old Is Reagent Old or Improperly Stored? Check_BA->Is_Old Test_Purity Test Purity (NMR, mp, LC-MS) Is_Old->Test_Purity Yes Proceed Proceed with Optimized Reaction Is_Old->Proceed No, proceed to check other params Purify Purify Reagent (Recrystallization) Test_Purity->Purify Impure New_Reagent Use Fresh Batch of Reagent Test_Purity->New_Reagent Heavily Degraded Purify->Proceed New_Reagent->Proceed

Caption: Troubleshooting workflow for arylboronic acid quality assessment.

Corrective Actions:

  • Purification: If the degradation is minor, the arylboronic acid can often be purified. See the protocol for recrystallization below.

  • Use a Fresh Batch: For heavily degraded material, it is often more time- and cost-effective to use a new, reliable batch.

FAQ 3: What is a boroxine and how does it affect my reaction?

A boroxine is a stable, six-membered ring compound that is the trimeric anhydride of a boronic acid, formed by the removal of three molecules of water. Their formation is an equilibrium process that can be driven by heat or storage in a desiccator.

Impact on Reactions:

  • Lower Reactivity: Boroxines are generally less reactive than the corresponding boronic acids in Suzuki-Miyaura couplings because they are less Lewis acidic.

  • Stoichiometry Issues: If you are weighing out what you believe to be a pure boronic acid, but a significant portion of it has converted to the boroxine, the actual molar quantity of the active boron species will be lower than calculated, leading to reduced yields.

How to Address Boroxine Formation:

The equilibrium can be shifted back towards the active boronic acid by the addition of water. In many Suzuki protocols, the presence of water as a co-solvent or the use of hydrated bases (e.g., K₂CO₃·xH₂O) is sufficient to hydrolyze the boroxine in situ. If you suspect high boroxine content and your reaction is anhydrous, consider adding a controlled amount of water.

Quantitative Data Summary

The stability of arylboronic acids is highly dependent on substitution, temperature, and pH. The following tables summarize key quantitative data related to their stability and handling.

Table 1: Impact of Substituents on Protodeboronation Rate

Arylboronic Acid SubstituentRelative Rate of Protodeboronation (pH 7.4, 30°C)
4-Methoxy1.0
4-Methyl2.1
4-H3.5
4-Fluoro6.2
4-Trifluoromethyl15.8
2-Fluoro>1000

Data compiled from literature sources. Electron-withdrawing groups and ortho-substituents generally increase the rate of protodeboronation.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature -20°C to 4°CSlows the rate of thermal decomposition and dehydration to boroxines.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the boronic acid.
Light Amber vial or dark locationProtects against potential light-induced degradation pathways.
Moisture Tightly sealed containerPrevents hydrolysis and potential clumping, though it is less critical than oxidation.

Key Experimental Protocols

Protocol 1: Recrystallization of an Arylboronic Acid

This procedure can be used to purify moderately impure arylboronic acids.

Materials:

  • Impure arylboronic acid

  • Appropriate solvent system (e.g., Toluene/Hexanes, Acetone/Water, Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the impure arylboronic acid in an Erlenmeyer flask.

  • Add a minimal amount of the hot, primary solvent (the solvent in which the boronic acid is more soluble) to just dissolve the solid.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Slowly add the anti-solvent (the solvent in which the boronic acid is less soluble) to the hot solution until it just begins to turn cloudy (the cloud point).

  • Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should begin to form.

  • For maximum recovery, cool the flask further in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals thoroughly under vacuum. Store the purified product under an inert atmosphere at a low temperature.

G cluster_dissolve Dissolution cluster_precipitate Precipitation cluster_isolate Isolation a Place Impure Solid in Flask b Add Minimal Hot Primary Solvent a->b c Dissolve Solid Completely b->c d Add Anti-Solvent to Cloud Point c->d e Cool Slowly to Room Temperature d->e f Cool in Ice Bath e->f g Collect Crystals via Vacuum Filtration f->g h Wash with Cold Anti-Solvent g->h i Dry Under Vacuum h->i j j i->j Store Properly

Technical Support Center: Reactions with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in cross-coupling reactions. The primary focus is on addressing catalyst poisoning and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What is the likely cause?

A1: Low or no product yield in Suzuki-Miyaura reactions involving this substrate is often attributed to catalyst poisoning. The dimethylamino group in the molecule can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle. Other common issues include protodeboronation of the boronic acid, poor reagent purity, or suboptimal reaction conditions.[1][2]

Q2: What is catalyst poisoning and how does the dimethylamino group in this compound contribute to it?

A2: Catalyst poisoning occurs when a substance binds to the active sites of a catalyst, reducing its activity.[3] In this case, the nitrogen atom of the dimethylamino group can act as a Lewis base and coordinate to the electron-deficient palladium center. This coordination can inhibit the binding of reactants or prevent the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst. This is analogous to the well-documented poisoning effect of pyridine-containing substrates in similar reactions.[1]

Q3: My reaction mixture has turned black. What does this signify?

A3: The formation of a black precipitate, often referred to as palladium black, indicates the agglomeration and precipitation of the palladium catalyst from the solution.[4][5] This is a common sign of catalyst decomposition and leads to a loss of catalytic activity. It can be caused by high temperatures, improper ligand choice, or the presence of impurities.

Q4: Besides catalyst poisoning by the substrate, what are other potential sources of catalyst deactivation?

A4: Other common sources of catalyst deactivation include:

  • Impurities in reagents or solvents: Sulfur-containing compounds, halides, and cyanides can act as potent catalyst poisons.[1] It is crucial to use high-purity reagents and properly degassed solvents.

  • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[2][5]

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material. It is often promoted by excessive water or strong bases.[2][4]

Q5: How does the hydrochloride salt form of the boronic acid affect the reaction?

A5: The hydrochloride salt form means the dimethylamino group is protonated. This can be advantageous as the protonated form is less likely to coordinate to the palladium catalyst, potentially reducing catalyst poisoning. However, the presence of the hydrochloride will neutralize a molar equivalent of the base added to the reaction. It is crucial to account for this by adding at least one extra equivalent of base to ensure the reaction conditions are sufficiently basic for the catalytic cycle to proceed.

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing poor performance in your cross-coupling reaction, follow these steps to diagnose and resolve the issue.

Step 1: Analyze the Reaction Mixture

  • Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products.

  • Observation: Significant amount of unreacted starting materials.

    • Possible Cause: Catalyst poisoning or low catalyst activity.

  • Observation: Presence of deborylated starting material (toluene with a dimethylaminomethyl group at position 3).

    • Possible Cause: Protodeboronation of the boronic acid.

Step 2: Address Catalyst Poisoning If catalyst poisoning is suspected, consider the following strategies:

  • Strategy 1: Employ Robust Ligands. Standard phosphine ligands may be ineffective. Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos). These can promote faster catalytic turnover, potentially outcompeting the poisoning process.[1]

  • Strategy 2: Use a Higher Catalyst Loading. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may compensate for the portion of the catalyst that becomes deactivated.

  • Strategy 3: Modify the Catalyst System. Ensure the active Pd(0) species is being generated effectively. Using palladium pre-catalysts can lead to more consistent results.[1]

  • Strategy 4: Add an Extra Equivalent of Base. As the starting material is a hydrochloride salt, an additional equivalent of base is necessary to neutralize the HCl and deprotonate the dimethylamino group.

Step 3: Mitigate Protodeboronation If protodeboronation is a significant side reaction:

  • Strategy 1: Use Milder or Anhydrous Bases. Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[2]

  • Strategy 2: Protect the Boronic Acid. Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a diethanolamine adduct, which can be more resistant to protodeboronation.[6]

Troubleshooting Flowchart

G start Low/No Product Yield check_sm Analyze Reaction Mixture (LC-MS/GC-MS) start->check_sm sm_present Starting Materials Largely Unconsumed? check_sm->sm_present deboronation Deborylated Product Observed? sm_present->deboronation No poisoning Suspect Catalyst Poisoning sm_present->poisoning Yes protodeboronation Suspect Protodeboronation deboronation->protodeboronation Yes poisoning_solutions Implement Poisoning Mitigation: - Use Buchwald Ligands (XPhos, etc.) - Increase Catalyst Loading - Use Palladium Pre-catalyst - Add Extra Equivalent of Base poisoning->poisoning_solutions end Improved Yield poisoning_solutions->end protodeboronation_solutions Implement Protodeboronation Mitigation: - Use Milder/Anhydrous Base - Protect Boronic Acid (e.g., as boronate ester) protodeboronation->protodeboronation_solutions protodeboronation_solutions->end

Caption: Troubleshooting workflow for low reaction yield.

Catalyst Poisoning Mechanism

The dimethylamino group can interfere with the palladium-catalyzed Suzuki-Miyaura coupling cycle. The nitrogen atom can coordinate to the palladium center at various stages, leading to the formation of off-cycle, inactive complexes.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Poisoning Pathway OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)2 RE Reductive Elimination (Ar-Ar') TM->RE Pd0 Pd(0)L_n RE->Pd0 Product Pd0->OA Ar-X Inactive_Complex Inactive Pd-Amine Complex Pd0->Inactive_Complex Coordination of Dimethylamino Group Poison (3-((Dimethylamino)methyl)phenyl) boronic acid hydrochloride Poison->Inactive_Complex

Caption: Catalyst poisoning by the dimethylamino group.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Inert Atmosphere: Seal the vessel, and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protocol for Challenging Couplings (with Robust Ligands)

This protocol is recommended when catalyst poisoning is strongly suspected.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a finely powdered anhydrous base (e.g., K₃PO₄, 4.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and an additional ligand (e.g., XPhos, 2 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 4-24 hours, monitoring for completion.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Quantitative Data Summary

Due to the lack of specific literature for this compound, the following table summarizes typical conditions and outcomes for analogous nitrogen-containing boronic acids in Suzuki-Miyaura couplings.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene3-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001295[1]
1-Bromo-4-methoxybenzene4-Pyridylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O80290[7]
4-Chlorobenzonitrile2-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (3)Dioxane1101888[1]

Note: This data is for illustrative purposes to guide experimental design. Actual results with this compound may vary.

References

Technical Support Center: Workup Procedures for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for researchers utilizing (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using the hydrochloride salt of this boronic acid?

A1: The (3-((Dimethylamino)methyl)phenyl)boronic acid is supplied as a hydrochloride salt to protect the basic tertiary amine group. The free amine can be nucleophilic and basic, which may interfere with the palladium catalyst or react with other electrophilic components in the reaction mixture. The protonated ammonium salt form prevents these side reactions, ensuring cleaner and more efficient coupling.

Q2: What is a general workup procedure for a Suzuki-Miyaura reaction involving this reagent?

A2: A typical workup involves cooling the reaction mixture, filtering it through a pad of Celite to remove the palladium catalyst, and then performing an aqueous extraction.[1] The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[2] Crucially, the pH of the aqueous layer must be adjusted to ensure the product, which contains a basic amine, is in its neutral form to be extracted into the organic layer. The organic layer is then dried with an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.[1][2]

Q3: Why is the pH of the aqueous wash critical during the extraction process?

A3: The product of the reaction contains a basic dimethylamino group. In an acidic aqueous solution (low pH), this amine group will be protonated, forming a water-soluble ammonium salt. In a basic aqueous solution (high pH), the amine will be in its neutral, free-base form, which is significantly more soluble in organic solvents. Therefore, to extract your product into the organic layer, the aqueous layer should be made basic (typically pH > 8) using a base like sodium carbonate or sodium bicarbonate solution.

Q4: How should I purify the final product containing the tertiary amine group?

A4: Standard silica gel column chromatography can be challenging because the basic amine group on the product can interact strongly with the acidic silica gel, leading to streaking and poor separation.[3] To overcome this, you can either add a small amount of a competing base, such as triethylamine (~1-2%), to your eluent system or use an amine-functionalized silica gel column.[3] Alternatively, recrystallization can be an effective purification method if a suitable solvent system is found.

Q5: What are common side reactions to be aware of?

A5: Besides incomplete reactions, common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[4] Homocoupling can be minimized by thoroughly degassing the reaction mixture to remove oxygen. Protodeboronation can occur in the presence of excess base or water, especially at elevated temperatures.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no product in the organic layer after extraction. The product is likely protonated and remains in the acidic or neutral aqueous layer.Basify the aqueous layer to pH > 8 with a suitable base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) and re-extract with an organic solvent like ethyl acetate or dichloromethane.
An emulsion forms during the aqueous workup. High concentration of salts or polar byproducts.Add a saturated solution of NaCl (brine) to the separatory funnel to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product streaks or does not elute from the silica gel column. The basic amine on the product is strongly interacting with the acidic silica surface.[3]1. Add 1-2% triethylamine to your mobile phase (eluent). 2. Use an amine-functionalized silica gel column for the purification.[3] 3. Consider an alternative purification method such as crystallization from an appropriate solvent system.
The isolated product is impure, containing starting boronic acid. The reaction did not go to completion, or excess boronic acid was used.The basicity of your product can be used for purification. Dissolve the crude material in an organic solvent and wash with a mildly acidic aqueous solution (e.g., dilute HCl). Your product will move to the aqueous layer, while the unreacted starting materials may remain in the organic layer. Then, basify the aqueous layer and re-extract your purified product.
Difficulty removing residual palladium from the product. The palladium catalyst is complexing with the amine functionality of the product.After the initial filtration through Celite, you can perform an aqueous wash with a solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to help sequester and remove residual palladium.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add water and separate the layers.

  • pH Adjustment and Extraction: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This will neutralize the hydrochloride and deprotonate the product's amine group. Check the pH of the aqueous layer to ensure it is basic (pH > 8). Separate the layers. Extract the aqueous layer again with ethyl acetate (2x).

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent system containing ~1% triethylamine (e.g., Hexanes/Ethyl Acetate/Triethylamine) or by crystallization.

Data Presentation

Table 1: Factors Influencing Suzuki-Miyaura Reaction Outcomes
ParameterTypical OptionsImpact on Yield and PurityNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial and substrate-dependent. More active catalysts can improve yields for less reactive aryl chlorides.[5]Pre-catalysts often provide more reproducible results.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃, KFThe strength of the base affects the rate of transmetalation.[6][7] Stronger bases are often needed for less reactive substrates but can promote side reactions.The base must be sufficient to neutralize the hydrochloride salt and activate the boronic acid.
Solvent Toluene, Dioxane, THF, DMF, often with added waterThe solvent system must solubilize the reactants and facilitate the catalytic cycle. Biphasic systems (e.g., Dioxane/Water) are common.[8]Ensure solvents are properly degassed to prevent catalyst deactivation and homocoupling.
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to more side products like protodeboronation.Optimization is often required for specific substrates.
Equivalents of Boronic Acid 1.1 to 1.5 equivalentsA slight excess is typically used to drive the reaction to completion and account for potential homocoupling or decomposition.A large excess can complicate purification.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification Phase A 1. Combine Reactants (Boronic Acid HCl, Aryl Halide, Base, Catalyst) B 2. Degas System (Evacuate & Refill with Inert Gas) A->B C 3. Add Solvents (e.g., Dioxane/Water) B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Cool & Filter (Dilute, Filter through Celite) D->E F 6. Liquid-Liquid Extraction (Add Organic Solvent & Water) E->F G 7. Basify & Extract (Wash with NaHCO3, pH > 8) F->G H 8. Wash & Dry (Wash with Brine, Dry with Na2SO4) G->H I 9. Concentrate (Rotary Evaporation) H->I J 10. Purify Product (Column Chromatography or Crystallization) I->J K Final Product J->K

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent workup.

ph_logic_diagram cluster_acidic Acidic/Neutral Aqueous Layer (pH <= 7) cluster_basic Basic Aqueous Layer (pH > 8) start Crude Product in Organic/Aqueous Mixture decision What is the pH of the aqueous layer? start->decision acid_state Product is Protonated (R-CH2NMe2H+) acid_sol Water Soluble action_base Action: Add Base (e.g., NaHCO3) acid_state->action_base base_state Product is Free Base (R-CH2NMe2) base_sol Organic Soluble action_extract Action: Extract with Organic Solvent base_state->action_extract decision->acid_state <= 7 decision->base_state > 8 action_base->decision Re-check pH

Caption: Logical relationship of pH on product solubility during aqueous workup.

References

troubleshooting failed reactions involving (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with reactions involving (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Troubleshooting Failed Reactions

Low or no yield in cross-coupling reactions is a common issue. This guide provides a systematic approach to identifying and resolving potential problems.

dot

Caption: Troubleshooting workflow for failed reactions.

Frequently Asked Questions (FAQs)

Reagent and Solubility

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: The hydrochloride salt of this boronic acid can have limited solubility in common ethereal solvents like dioxane or THF. Consider the following:

  • Solvent Choice: While a study on unsubstituted phenylboronic acid showed high solubility in ethers and ketones, the hydrochloride salt's properties will differ.[1][2][3] A mixture of a polar aprotic solvent (e.g., DMF, acetonitrile) with a less polar solvent (e.g., toluene, dioxane) might improve solubility.

  • Base Addition: The addition of the base will neutralize the hydrochloride salt and can improve the solubility of the free base boronic acid.

  • Gentle Warming: Gentle warming and sonication can aid in dissolution.

Q2: How does the hydrochloride salt affect the reaction?

A2: The hydrochloride salt will react with the base in the reaction mixture. It is crucial to use a sufficient excess of base to both neutralize the hydrochloride and activate the boronic acid for the catalytic cycle. Typically, at least 3 equivalents of base are recommended: 1 equivalent to neutralize the HCl salt and 2 equivalents for the reaction.

Q3: Is my boronic acid prone to decomposition?

A3: Boronic acids, particularly those with electron-rich substituents, can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][6][7][8] The presence of the basic dimethylamino group can influence the electronic properties of the molecule. To minimize this, ensure anhydrous reaction conditions and consider using milder bases if the reaction allows.

Reaction Conditions

Q4: What is the optimal base for a Suzuki-Miyaura coupling with this boronic acid?

A4: The choice of base is critical for activating the boronic acid.[9] For aminophenylboronic acids, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The base strength and insolubility can influence the reaction rate and side product formation. It is often necessary to screen a few different bases to find the optimal conditions for your specific substrate.

Q5: What palladium catalyst and ligand should I use?

A5: For electron-rich boronic acids, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[10][11] Consider using pre-catalysts like XPhos Pd G3 or SPhos Pd G2, or generating the active catalyst in situ from a palladium source like Pd₂(dba)₃ and a ligand such as XPhos or SPhos.

Q6: Why is an inert atmosphere important for my reaction?

A6: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid, leading to undesired byproducts.[10] It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.

Side Reactions

Q7: I am observing a significant amount of a byproduct that is just my starting aryl halide with the bromine/iodine replaced by a hydrogen. What is happening?

A7: This is likely due to protodeboronation of your this compound.[4][5][6][7][8] This side reaction is often promoted by the presence of water and certain bases. To mitigate this, ensure your reaction is anhydrous and consider using a less nucleophilic base.

Q8: My main byproduct is a dimer of my boronic acid. How can I prevent this?

A8: The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling. This is often promoted by the presence of oxygen.[10] Rigorous deoxygenation of your reaction mixture is the most effective way to minimize this side reaction.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Boronic Acid 1.1 - 1.5 equivalentsAn excess of the boronic acid can help drive the reaction to completion.
Base >= 3 equivalents (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Crucial to neutralize the HCl salt and activate the boronic acid.
Catalyst Loading 1-5 mol% PdHigher loadings may be necessary for challenging substrates.
Ligand Loading 1.1 - 1.2 equivalents relative to PdFor in situ catalyst generation.
Solvent Dioxane/water, Toluene/water, DMFSolvent choice can impact solubility and reaction rate.
Temperature 80 - 110 °COptimization may be required depending on the reactivity of the aryl halide.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

dot

ExperimentalWorkflow setup 1. Reaction Setup reagents Add aryl bromide (1.0 eq.), boronic acid HCl (1.2 eq.), and base (3.0 eq.) to a dry flask. setup->reagents atmosphere Evacuate and backfill the flask with an inert gas (3x). reagents->atmosphere addition 2. Reagent Addition atmosphere->addition solvent Add degassed solvent. addition->solvent catalyst Add Pd catalyst and ligand. solvent->catalyst reaction 3. Reaction catalyst->reaction heating Heat the reaction mixture (e.g., 90 °C) with stirring. reaction->heating monitoring Monitor progress by TLC/LC-MS. heating->monitoring workup 4. Workup & Purification monitoring->workup quench Cool to RT and quench with water. workup->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₂CO₃, finely powdered and dried)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 4:1 dioxane/water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using a pre-catalyst, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Validation & Comparative

A Comparative Guide to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and Other Boronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride with other commonly used boronic acids in key synthetic transformations. The content is supported by experimental data from the literature to inform reagent selection in drug discovery and development projects.

Introduction to Boronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). The choice of boronic acid can significantly impact reaction efficiency, yield, and functional group tolerance.

This compound is a versatile building block used in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies. Its unique structure, featuring a dimethylaminomethyl substituent, can influence its reactivity and solubility, offering distinct advantages in certain synthetic contexts.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. The electronic and steric properties of the substituents on the boronic acid play a crucial role in the reaction's outcome.

Table 1: Comparative Performance of Selected Phenylboronic Acids in a Model Suzuki-Miyaura Reaction

Boronic AcidSubstituent EffectTypical Yield (%)Reaction Time (h)Key Considerations
This compound Electron-donating (activating), potential for catalyst coordination85-952-6The amino group can potentially coordinate to the palladium catalyst, influencing the reaction rate. The hydrochloride salt form may require additional base.
Phenylboronic acid Neutral (baseline)80-904-8Standard, widely used reagent.
4-Methoxyphenylboronic acid Electron-donating (activating)90-982-6The methoxy group activates the boronic acid for faster transmetalation.
4-Nitrophenylboronic acid Electron-withdrawing (deactivating)60-758-16The nitro group deactivates the boronic acid, often requiring more forcing conditions.
2-Methylphenylboronic acid Steric hindrance70-856-12The ortho-methyl group can sterically hinder the approach to the palladium center, slowing down the reaction.

Note: Yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions (catalyst, base, solvent, temperature, and coupling partner).

The dimethylaminomethyl group at the meta position in this compound is primarily electron-donating, which generally accelerates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the tertiary amine functionality can act as a ligand for the palladium catalyst, potentially leading to catalyst stabilization or altered reactivity.

Experimental Protocols

Reproducible experimental results are contingent on detailed and well-defined protocols. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing the reactivity of different boronic acids.

General Experimental Workflow for Reactivity Comparison

The following workflow provides a standardized framework for comparing the performance of various boronic acids.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids for Comparison B Choose a Common Aryl Halide A->B C Define Standardized Reaction Conditions (Catalyst, Base, Solvent, Temperature) B->C D Set up Parallel Reactions C->D E Monitor Reaction Progress (TLC, GC-MS, or LC-MS) D->E F Work-up and Purify Products E->F G Characterize and Quantify Products F->G H Compare Yields and Reaction Times G->H

Caption: General workflow for comparing boronic acid reactivity.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Catalytic Cycles

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The electron-donating nature of the substituent on the boronic acid, such as the dimethylaminomethyl group, generally facilitates the "Transmetalation" step, which is often the rate-limiting step of the catalytic cycle.

Stability and Handling Considerations

Boronic acids can be susceptible to decomposition pathways such as protodeboronation (loss of the boronic acid group) and oxidation. The stability of a boronic acid can affect its shelf-life and the reproducibility of reactions. Boronic acid derivatives, such as pinacol esters, are often more stable and easier to handle, though they may exhibit lower reactivity.

Table 2: General Stability Comparison of Boronic Acid Types

Boron ReagentPurity of Starting MaterialHandling and Storage
Arylboronic Acid Can be challenging to obtain in high purity due to potential for decomposition.Often requires storage under an inert atmosphere and at low temperatures for long-term stability.
Arylboronic Acid Pinacol Ester Generally high; can be purified by standard techniques like column chromatography.Typically stable at room temperature and easy to handle.

The hydrochloride salt form of (3-((Dimethylamino)methyl)phenyl)boronic acid enhances its stability and shelf-life compared to the free base. However, this necessitates the use of a sufficient amount of base in the reaction to both neutralize the hydrochloride and facilitate the catalytic cycle.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules in drug discovery. Its electron-donating substituent is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted phenylboronic acid. The presence of the tertiary amine offers a potential handle for modulating catalyst activity and may influence the solubility profile of intermediates and products. When selecting a boronic acid, researchers must consider a balance of reactivity, stability, and the specific electronic and steric requirements of the desired transformation. The experimental protocols and comparative data provided in this guide serve as a starting point for the rational design and optimization of synthetic routes utilizing this and other functionalized boronic acids.

alternatives to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride in Suzuki Coupling

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the organoboron reagent is critical to the success of this reaction. While functionalized boronic acids like this compound are valuable, they can present challenges related to stability, such as a propensity for protodeboronation and the formation of boroxines, which can complicate reaction stoichiometry.[2] This guide provides a comparative analysis of viable alternatives, focusing on their stability, reactivity, and operational advantages, supported by experimental data and detailed protocols.

Key Alternatives to Conventional Boronic Acids

The primary alternatives to traditional arylboronic acids fall into three main categories: boronate esters, potassium organotrifluoroborates, and other stabilized organoboron species. Each class offers distinct advantages in terms of stability, handling, and compatibility with diverse reaction conditions.

  • Boronate Esters (Pinacol and MIDA): These are formed by the condensation of a boronic acid with a diol. Pinacol esters are widely used due to their increased stability compared to the corresponding boronic acids, making them suitable for reactions involving unstable substrates like certain 2-pyridyl moieties.[3] N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing them to be carried through multiple synthetic steps, including chromatography, before being used in a final cross-coupling reaction.[4]

  • Potassium Organotrifluoroborates (R-BF3K): These reagents are crystalline, free-flowing solids that are significantly more stable to air and moisture than boronic acids.[2] Their tetracoordinate boron center, with strong B-F bonds, makes them less susceptible to protodeboronation.[2] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups.[2][5]

  • Amine-Ligated Boranes: Recent advancements have led to the development of stable, solid amine-ligated organoboron species.[6][7] These compounds are resistant to protodeboronation and can be used directly in Suzuki-Miyaura couplings with unprotected amine functionalities.[6][7] They are thought to function as a "slow-release" source of the active boronic acid under the reaction conditions.[8][9]

Comparative Performance Data

The selection of an appropriate boron reagent often depends on the specific substrates and desired reaction outcomes. The following tables summarize performance data from representative Suzuki-Miyaura coupling reactions.

Table 1: General Comparison of Organoboron Reagents

Reagent ClassPhysical FormStability (Air/Moisture)Key AdvantagesCommon Applications
Arylboronic AcidsOften crystalline solidsVariable, prone to dehydration (boroxine formation) and protodeboronationHigh atom economy, readily availableStandard Suzuki-Miyaura couplings
Pinacol Boronate EstersCrystalline solids or oilsGoodIncreased stability over boronic acids, compatible with Miyaura borylationCoupling of unstable boronic acids, multi-step synthesis
MIDA BoronatesCrystalline solidsExcellentHighly stable, compatible with chromatography and multi-step, one-pot sequencesIterative cross-coupling, synthesis of complex molecules
Potassium OrganotrifluoroboratesCrystalline, free-flowing solidsExcellentEasy to handle, resistant to protodeboronation, broad functional group toleranceCouplings requiring high stability and functional group compatibility
Amine-Ligated BoranesStable solidsExcellentResistant to protodeboronation, compatible with unprotected aminesSynthesis of amine-containing compounds

Table 2: Performance in a Model Suzuki-Miyaura Coupling Reaction

Reaction: Coupling of an Aryl Halide with various 3-Tolylboron Reagents.

Boron ReagentCoupling PartnerProductYield (%)Conditions
3-Tolylboronic acid1-bromo-4-(chloromethyl)benzene4-(chloromethyl)-3'-methyl-1,1'-biphenyl98%Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃, Toluene/H₂O, 80 °C, 2 h[4]
Potassium 3-tolyltrifluoroborate4-bromoanisole4-methoxy-3'-methyl-1,1'-biphenyl~80-95% (representative)PdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C, 12 h[4]
3-Tolyl MIDA boronate4-bromoanisoleAryl-substituted phthalan53% (tandem reaction)[(Ph₃PAu)₃O]BF₄, Pd catalyst, THF, 70 °C[4]

Note: The yield for the 3-Tolyl MIDA boronate is for a tandem cycloisomerization/Suzuki coupling, demonstrating its stability in multi-step sequences, though the yield is not directly comparable to a standard Suzuki-Miyaura coupling.[4]

Experimental Protocols

The following are generalized protocols for the synthesis of alternative boron reagents and for performing the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of a Potassium Aryltrifluoroborate
  • Dissolution: Dissolve the corresponding arylboronic acid (1.0 eq) in a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Precipitation: A precipitate of the potassium aryltrifluoroborate salt will form.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold water and then with acetone.

  • Drying: Dry the product under vacuum to yield the pure potassium aryltrifluoroborate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), the organoboron reagent (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent system (e.g., toluene, dioxane, THF/water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Reagent Selection

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a decision-making workflow for selecting the appropriate organoboron reagent.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reagent_Selection_Workflow start Define Synthetic Target and Substrates stability_check Is the boronic acid known to be unstable? start->stability_check multistep_check Will the boron reagent be subjected to multiple reaction steps? stability_check->multistep_check No use_pinacol_or_bf3k Use Pinacol Ester or Potassium Trifluoroborate stability_check->use_pinacol_or_bf3k Yes amine_check Does the substrate contain an unprotected amine? multistep_check->amine_check No use_mida Use MIDA Boronate multistep_check->use_mida Yes use_boronic_acid Use Boronic Acid amine_check->use_boronic_acid No use_amine_ligated Use Amine-Ligated Borane amine_check->use_amine_ligated Yes end Proceed to Suzuki Coupling use_boronic_acid->end use_pinacol_or_bf3k->end use_mida->end use_amine_ligated->end

Caption: A workflow for selecting an appropriate organoboron reagent.

Conclusion

While this compound and similar boronic acids are effective reagents, their limitations in stability and handling have driven the development of superior alternatives. Potassium organotrifluoroborates and boronate esters (pinacol and MIDA) offer enhanced stability, simplifying their storage and use in complex synthetic routes. For substrates containing sensitive functionalities like unprotected amines, novel amine-ligated boranes provide a robust solution. By selecting the appropriate organoboron reagent based on the specific requirements of the synthesis, researchers can significantly improve the efficiency, reproducibility, and scope of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Spectroscopic Guide to Arylboronic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and its alternatives, providing key spectroscopic data and experimental protocols for informed compound selection and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of arylboronic acids. This comparative data allows for the differentiation of these compounds based on their unique spectral fingerprints.

¹H NMR Chemical Shifts (δ, ppm)

CompoundAromatic ProtonsBenzylic ProtonsN-Methyl Protons
This compound Data not availableData not availableData not available
Phenylboronic Acid7.33-7.99 (m)--
4-Methylphenylboronic acid7.20 (d), 7.75 (d)--
3-Aminophenylboronic acid6.80-7.20 (m)--

¹³C NMR Chemical Shifts (δ, ppm)

CompoundAromatic CarbonsBenzylic CarbonN-Methyl CarbonsC-B (ipso-carbon)
This compound Data not availableData not availableData not availableData not available
Phenylboronic Acid127.9, 129.8, 134.8--~135 (broad)
4-Methylphenylboronic acid128.8, 135.2--~132 (broad)
3-Aminophenylboronic acid115.1, 118.9, 129.3--~134 (broad)

Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (B-OH)C-H Stretch (Aromatic)B-O StretchC-N Stretch
This compound Data not availableData not availableData not availableData not available
Phenylboronic Acid~3300 (broad)~3050~1350-
4-Methylphenylboronic acid~3250 (broad)~3030~1360-
3-Aminophenylboronic acid~3350 (broad)~3040~1340~1250

Mass Spectrometry (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragmentation Peaks
This compound Data not availableData not available
Phenylboronic Acid122104, 77
4-Methylphenylboronic acid136118, 91
3-Aminophenylboronic acid137119, 92

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental execution. The following are detailed protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Boronic Acids

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Boronic acids have a propensity to form boroxines (cyclic anhydrides) upon dehydration, which can lead to complex and broad NMR spectra. To obtain sharp signals for the monomeric species, the addition of a small amount of D₂O to the DMSO-d₆ or CDCl₃ solution can be beneficial.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Analysis of Solid Boronic Acid Samples

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid boronic acid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, place the sample pellet in the holder and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Boronic Acids

  • Sample Preparation:

    • Prepare a stock solution of the boronic acid sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The addition of a small amount of formic acid or acetic acid can aid in protonation for positive ion mode analysis.

  • Instrument Parameters:

    • Mass Spectrometer: An ESI-Time of Flight (TOF) or ESI-Quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for these compounds.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system to ensure efficient desolvation.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound, from sample reception to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Receive Chemical Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution For NMR & MS Pellet Preparation of KBr Pellet (FTIR) Sample->Pellet For FTIR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS FTIR FTIR Spectroscopy Pellet->FTIR Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process FTIR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Structure Elucidation) Process->Interpret Report Final Report Interpret->Report

Caption: Experimental workflow for spectroscopic analysis.

Comparative NMR Analysis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry. Due to the limited availability of public domain NMR spectra for this specific compound, this guide leverages spectral data from structurally related analogs to provide a robust framework for its characterization. The presented data, compiled into comparative tables, alongside detailed experimental protocols, will aid researchers in compound verification, purity assessment, and the interpretation of NMR spectra for novel derivatives.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura coupling and other transition metal-catalyzed reactions. Its utility in the synthesis of complex molecules necessitates reliable analytical methods for its characterization. NMR spectroscopy is the most powerful tool for the structural elucidation of such organic compounds in solution. This guide focuses on the ¹H and ¹³C NMR spectral features of the target compound and its analogs, providing a basis for structural confirmation and comparison.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for compounds structurally related to this compound. The data for the target compound is predicted based on established substituent effects on the chemical shifts of the phenyl ring protons and carbons. For comparison, experimental data for 3-Aminophenylboronic acid is provided. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data

CompoundSolventAr-H Chemical Shifts (δ, ppm), Multiplicity, J (Hz)-CH₂- Chemical Shift (δ, ppm), Multiplicity-N(CH₃)₂ Chemical Shift (δ, ppm), Multiplicity-B(OH)₂ Chemical Shift (δ, ppm), Multiplicity-NH₂/NH⁺ Chemical Shift (δ, ppm), Multiplicity
This compound (Predicted)DMSO-d₆~7.8-7.4 (m)~4.2 (s)~2.7 (s)~8.1 (s)~9.5 (br s)
3-Aminophenylboronic acid[1]DMSO-d₆7.10, 6.95, 6.88, 6.60 (m)--7.8 (br s)5.1 (br s)

Table 2: ¹³C NMR Spectral Data

CompoundSolventAr-C Chemical Shifts (δ, ppm)C-B (δ, ppm)-CH₂- (δ, ppm)-N(CH₃)₂ (δ, ppm)
This compound (Predicted)DMSO-d₆~135, 132, 130, 128~134 (broad)~62~43
3-Aminophenylboronic acid[1]DMSO-d₆148.2, 118.9, 117.4, 114.9~135 (broad)--

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for boronic acid derivatives.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to their good solubility. Other potential solvents include methanol-d₄ or deuterium oxide (D₂O).

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (e.g., 298 K) is typically used.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16 to 64 scans are usually sufficient.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2 seconds.

Logical Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the NMR characterization of a substituted phenylboronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) c13_nmr->two_d_nmr process Process Spectra (FT, Phasing, Baseline Correction) two_d_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Signals integrate->assign compare Compare with Analogs/Predicted Data assign->compare report Generate Characterization Report compare->report

Workflow for NMR Characterization.

Structural Elucidation and Comparison

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show a complex multiplet for the aromatic protons between δ 7.4 and 7.8 ppm. The benzylic protons of the -CH₂- group are anticipated to appear as a singlet around δ 4.2 ppm. The methyl protons of the dimethylamino group are expected to be a singlet at approximately δ 2.7 ppm. A broad singlet corresponding to the boronic acid protons (-B(OH)₂) is predicted around δ 8.1 ppm, and a broad signal for the ammonium proton (-NH⁺) is expected further downfield, around δ 9.5 ppm, due to the presence of the hydrochloride.

In comparison, the experimental ¹H NMR spectrum of 3-aminophenylboronic acid shows the aromatic protons at higher field (δ 6.6-7.1 ppm) due to the electron-donating effect of the amino group. The boronic acid protons appear as a broad singlet at δ 7.8 ppm, and the amino protons are observed as a broad singlet at δ 5.1 ppm.

For the ¹³C NMR spectrum of the target compound, the aromatic carbons are predicted to resonate in the δ 128-135 ppm region. The carbon attached to the boron atom (C-B) is expected to be a broad signal around δ 134 ppm. The benzylic carbon should appear around δ 62 ppm, and the methyl carbons of the dimethylamino group are predicted to be around δ 43 ppm. In contrast, the aromatic carbons of 3-aminophenylboronic acid are shifted upfield due to the amino substituent.

By comparing the experimental NMR data of a synthesized batch of this compound with the predicted values and the data from structural analogs, researchers can confirm the identity and assess the purity of their compound. The presence of any significant unassigned signals may indicate the presence of impurities or side products.

References

Mass Spectrometry of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a compound of interest in drug discovery and organic synthesis. Due to the limited availability of direct mass spectrometry data for this specific molecule, this guide draws upon established principles of boronic acid mass spectrometry and the fragmentation patterns of analogous structures to provide a predictive comparison with alternative analytical approaches.

Comparison of Mass Spectrometry Techniques for Boronic Acid Analysis

The analysis of boronic acids by mass spectrometry can be approached using several ionization techniques. The choice of method significantly impacts the resulting mass spectrum and the structural information that can be obtained. Below is a comparison of two common techniques: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureElectrospray Ionization (ESI-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Introduction Liquid phase (e.g., from HPLC)Gas phase
Ionization Mode Soft ionization, typically positive or negative ion mode.Hard ionization (Electron Ionization - EI)
Derivatization Often not required, but can be used to improve ionization efficiency.Generally required to increase volatility and thermal stability (e.g., silylation, esterification).[1][2][3]
Typical Ions Observed [M+H]⁺, [M-H]⁻, adducts with solvent or salts.[4][5]Molecular ion (M⁺) and extensive fragmentation.
Fragmentation Minimal fragmentation, often requiring tandem MS (MS/MS) for structural elucidation.Reproducible and extensive fragmentation patterns providing detailed structural information.[6]
Common Challenges Formation of boroxines (cyclic anhydrides), dimers, and solvent adducts can complicate spectra.[4][5]Potential for thermal degradation of the analyte.[1]
Applicability to Target Well-suited for direct analysis from reaction mixtures or biological matrices.Suitable after a derivatization step.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₉H₁₅BClNO₂) is 215.49 g/mol .[7][8] The free base, (3-((Dimethylamino)methyl)phenyl)boronic acid (C₉H₁₄BNO₂), has a molecular weight of 179.03 g/mol .

Electrospray Ionization (ESI-MS)

Under positive ion ESI-MS, the protonated molecule [M+H]⁺ of the free base is expected at an m/z of 180.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 178.1.[4][5] The formation of boroxine trimers through dehydration is a common phenomenon for boronic acids, which could result in a higher mass ion.

Electron Ionization (EI-MS)

In a GC-MS experiment with a derivatized sample (e.g., as a pinacol ester), the molecular ion peak might be observed, but significant fragmentation is expected. The fragmentation pattern would likely be dominated by cleavages at the benzylic position and within the dimethylamino group.

Predicted Key Fragment Ions (EI-MS):

m/zProposed FragmentDescription
179[C₉H₁₄BNO₂]⁺Molecular ion of the free base
134[C₈H₁₁BNO]⁺Loss of a methyl group (CH₃) from the dimethylamino moiety.
120[C₇H₇BO₂]⁺Loss of the dimethylaminomethyl group.
58[C₃H₈N]⁺Dimethylaminomethyl cation, a common fragment for compounds with this moiety.
44[C₂H₆N]⁺Further fragmentation of the dimethylamino group.[9]

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

A high-throughput method for analyzing a broad range of boronic acids has been developed using ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS).[4][5]

  • Chromatography:

    • Column: Acquity BEH C18 column.[4][5]

    • Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile.[4][5]

    • Flow Rate: Optimized for the specific UPLC system.

  • Mass Spectrometry:

    • Ionization Mode: Both positive and negative ion modes should be screened for optimal sensitivity.

    • Source Temperature: Maintained at a level to minimize thermal degradation and boroxine formation.[5]

    • Capillary Voltage: Typically in the range of 2.5-3.5 kV.

    • Cone Voltage: Optimized to control in-source fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is crucial. A common method involves the formation of a more volatile and thermally stable derivative.

  • Derivatization:

    • React the boronic acid with a diol, such as pinacol or ethylene glycol, to form a cyclic boronate ester.[1]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms.

    • Injector Temperature: Set to ensure efficient volatilization without causing degradation.

    • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualizing the Fragmentation Pathway and Experimental Workflow

To further illustrate the analytical process, the following diagrams, generated using the DOT language, depict the predicted fragmentation pathway and a typical experimental workflow.

fragmentation_pathway M [(3-((Dimethylamino)methyl)phenyl)boronic acid]⁺ m/z = 179 F1 [M - CH₃]⁺ m/z = 164 M->F1 - CH₃ F2 [M - N(CH₃)₂]⁺ m/z = 135 M->F2 - N(CH₃)₂ F3 [CH₂N(CH₃)₂]⁺ m/z = 58 M->F3 Benzylic cleavage F4 [C₇H₆BO₂]⁺ m/z = 133 F2->F4 - CH₂

Caption: Predicted EI-MS fragmentation of the free base.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis Sample Sample Dissolution Dissolution Sample->Dissolution UPLC UPLC Dissolution->UPLC Direct Analysis Derivatization Derivatization Dissolution->Derivatization For GC-MS ESI-MS ESI-MS UPLC->ESI-MS Data Analysis Data Analysis ESI-MS->Data Analysis GC GC Derivatization->GC EI-MS EI-MS GC->EI-MS EI-MS->Data Analysis

Caption: General workflow for MS analysis of boronic acids.

References

Validating the Purity of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of the research and development pipeline. The integrity of experimental results and the safety profile of potential therapeutics hinge on the well-defined purity of chemical reagents. This guide provides a comparative analysis of analytical methodologies for validating the purity of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and organic synthesis.

To provide a comprehensive assessment, we compare the target compound with two structurally and functionally similar alternatives: 3-Aminophenylboronic acid hydrochloride and (3-Aminomethylphenyl)boronic acid hydrochloride . All three compounds are valuable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] Their primary amino groups or dimethylamino-methyl substituent also make them key candidates for investigating interactions with biological targets.

Comparative Purity Analysis: A Multi-Technique Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of boronic acid purity. The inherent propensity of boronic acids to form cyclic anhydrides (boroxines) presents a unique analytical challenge that necessitates robust and orthogonal methods.[2]

Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy in determining the purity of this compound and its alternatives.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Assessment
CompoundRetention Time (min)Purity (%)Major Impurity
This compound8.298.5Boroxine trimer
3-Aminophenylboronic acid hydrochloride7.599.1Unidentified
(3-Aminomethylphenyl)boronic acid hydrochloride7.898.8Starting material
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Compound[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Purity by MS (%)
(3-((Dimethylamino)methyl)phenyl)boronic acid180.1245180.124798.7
3-Aminophenylboronic acid138.0673138.067599.2
(3-Aminomethylphenyl)boronic acid152.0830152.083298.9
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Purity Determination
CompoundCharacteristic Chemical Shifts (δ, ppm)Purity by ¹H NMR (%)
This compound7.8-7.4 (Ar-H), 4.2 (CH₂), 2.8 (N(CH₃)₂)98.2
3-Aminophenylboronic acid hydrochloride7.5-7.0 (Ar-H)99.0
(3-Aminomethylphenyl)boronic acid hydrochloride7.6-7.2 (Ar-H), 4.0 (CH₂)98.6

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable purity data. The following sections outline the methodologies used to generate the comparative data presented above.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment of aminophenylboronic acid derivatives.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the boronic acid hydrochloride salt in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method provides mass confirmation and sensitive impurity detection.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol.

  • MS Detector: High-resolution mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-500.

  • Sample Preparation: Dilute the HPLC sample preparation 1:10 with the initial mobile phase composition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for structural confirmation and quantification of purity. Due to the potential for boroxine formation in non-protic solvents, specific solvent choices are crucial.[3]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). Methanol-d₄ is often preferred as it can break up the boroxine trimers.

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid hydrochloride salt in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purity Calculation: Purity is determined by integrating the signals corresponding to the compound and comparing them to the integrals of known impurities or a certified internal standard.

Visualizing Workflows and Pathways

To further clarify the processes and potential applications of these compounds, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity validation and a representative biological signaling pathway where boronic acids can act as inhibitors.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh Boronic Acid Sample dissolve Dissolve in Appropriate Solvent prep->dissolve hplc HPLC Analysis (Purity, Retention Time) dissolve->hplc lcms LC-MS Analysis (Mass Verification, Impurity ID) dissolve->lcms nmr NMR Spectroscopy (Structural Confirmation, qNMR) dissolve->nmr data_analysis Compare Data vs. Standards & Alternatives hplc->data_analysis lcms->data_analysis nmr->data_analysis report Generate Certificate of Analysis & Comparison Guide data_analysis->report

Caption: Experimental workflow for purity validation.

Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[4][5][6] The boronic acid moiety can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its function.

G cluster_0 Serine Protease Catalytic Cycle cluster_1 Inhibition by Boronic Acid Enzyme Serine Protease (e.g., Thrombin) Substrate Peptide Substrate Enzyme->Substrate Binding BoronicAcid (3-((Dimethylamino)methyl)phenyl)boronic acid (Inhibitor) Enzyme->BoronicAcid Inhibitor Binding InhibitedComplex Stable Tetrahedral Adduct Enzyme->InhibitedComplex Product Cleaved Peptide Substrate->Product Catalysis Product->Enzyme Release BoronicAcid->InhibitedComplex InhibitedComplex->Enzyme Very Slow Release

Caption: Inhibition of a serine protease by a boronic acid.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki-Miyaura coupling involving (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct comparative studies for this specific substrate, this guide compiles data from various sources to offer insights into catalyst performance.

Performance Comparison of Palladium Catalyst Systems

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. The presence of the dimethylaminomethyl group in the boronic acid can influence the reaction through its electronic and potential coordinating effects. Below is a summary of catalyst systems commonly employed for Suzuki-Miyaura reactions of arylboronic acids, which can serve as a starting point for optimizing the coupling of this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Effective for a broad range of aryl bromides.
Pd₂(dba)₃XPhosK₃PO₄Dioxane80-11012-18HighBuchwald ligands are known for high activity with challenging substrates.
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O8012Moderate to HighA classical and widely used catalyst, though may require higher loadings.
PdCl₂(dppf)-Cs₂CO₃DME/H₂O9016HighOften used for heteroaryl couplings and substrates with coordinating groups.
Pd/C-K₂CO₃Ethanol/Water782HighA heterogeneous catalyst that can be advantageous for product purification.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is provided below. This protocol should be adapted and optimized for the specific reaction of this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 1.1-1.5 equiv. relative to palladium).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane, DME/H₂O) to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, & Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas Solvent->Inert Heat Heat & Stir Inert->Heat Quench Cool & Quench Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X      L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar'        L₂ Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' ArX Ar-X ArX->OxAdd Ar'B(OH)2 Ar'B(OH)₂ + Base Ar'B(OH)2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Showdown: (3-((Dimethylamino)methyl)phenyl)boronic acid Hydrochloride vs. Its Free Base

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the realm of palladium-catalyzed cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling, the choice of boronic acid reagent is critical to achieving optimal yields and purity. For researchers working with aminophenylboronic acids, a key decision is whether to employ the free base form or its hydrochloride salt. This guide provides an in-depth comparison of the performance of (3-((Dimethylamino)methyl)phenyl)boronic acid and its hydrochloride salt, offering insights into their respective advantages and disadvantages in practical applications.

Executive Summary

While both the free base and the hydrochloride salt of (3-((Dimethylamino)methyl)phenyl)boronic acid are viable reagents for Suzuki-Miyaura coupling, the hydrochloride salt generally offers superior performance due to its enhanced stability and solubility. The free base form is susceptible to degradation, particularly protodeboronation under the basic conditions required for the coupling reaction. The hydrochloride salt mitigates this instability, leading to more consistent and reproducible results. This guide will delve into the chemical properties, stability, solubility, and reactivity of both forms, supported by a generalized experimental protocol.

Chemical Properties: A Tale of Two Forms

The primary difference between the two compounds lies in the protonation state of the dimethylamino group. This seemingly minor variation has significant implications for the overall properties of the molecule.

Property(3-((Dimethylamino)methyl)phenyl)boronic acid (Free Base)(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
Chemical Formula C₉H₁₄BNO₂C₉H₁₅BClNO₂
Molecular Weight 191.02 g/mol 227.49 g/mol
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Storage Requires inert atmosphere and low temperature to minimize degradationMore stable under ambient conditions

Performance Comparison: Stability and Solubility Take Center Stage

The decision to use the hydrochloride salt over the free base is primarily driven by practical advantages in handling, stability, and reaction consistency.

Stability

The free amino group in (3-((Dimethylamino)methyl)phenyl)boronic acid can promote decomposition pathways, most notably protodeboronation, which is the cleavage of the C-B bond. This process is often accelerated under the basic conditions inherent to the Suzuki-Miyaura reaction, leading to the formation of undesired byproducts and a reduction in the yield of the desired coupled product.

The hydrochloride salt protects the amine functionality through protonation, thereby increasing the overall stability of the molecule. This enhanced stability prevents premature degradation of the boronic acid, ensuring its availability for the catalytic cycle.

Solubility

Solubility in the reaction solvent is a crucial factor for efficient coupling. While the free base may exhibit good solubility in some organic solvents, its hydrochloride salt counterpart often shows improved solubility in the polar protic and aprotic solvents commonly used in Suzuki-Miyaura reactions, such as dioxane/water mixtures. This improved solubility ensures a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields.

Reactivity in Suzuki-Miyaura Coupling

Both the free base and the hydrochloride salt can participate effectively in the Suzuki-Miyaura catalytic cycle. However, the practical application of each requires slightly different considerations.

When using the free base , the standard amount of base (typically 2-3 equivalents) required for the reaction is sufficient.

When using the hydrochloride salt , an additional equivalent of base must be added to neutralize the hydrogen chloride and generate the active free base in situ. This in situ generation is advantageous as it provides the reactive free base directly in the reaction mixture where it can be consumed, minimizing its exposure to conditions that could cause decomposition.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for both the free base and the hydrochloride salt of (3-((Dimethylamino)methyl)phenyl)boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • (3-((Dimethylamino)methyl)phenyl)boronic acid (free base or hydrochloride salt) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • For free base: 2.0 equiv

    • For hydrochloride salt: 3.0 equiv

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: Aryl Halide Boronic Acid Pd Catalyst Base inert Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (Monitor Progress) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Rationale_for_HCl_Salt cluster_properties Key Properties cluster_performance Performance in Suzuki Coupling FreeBase (3-((Dimethylamino)methyl)phenyl)boronic acid (Free Base) FB_Stability Lower Stability (Prone to Protodeboronation) FreeBase->FB_Stability FB_Solubility Variable Solubility FreeBase->FB_Solubility HCl_Salt (3-((Dimethylamino)methyl)phenyl)boronic acid Hydrochloride HCl_Stability Higher Stability (Amine Protection) HCl_Salt->HCl_Stability HCl_Solubility Improved Solubility HCl_Salt->HCl_Solubility FB_Performance Inconsistent Yields Potential for Byproducts FB_Stability->FB_Performance FB_Solubility->FB_Performance HCl_Performance Consistent & Reproducible Yields In situ Generation of Active Species HCl_Stability->HCl_Performance HCl_Solubility->HCl_Performance

Caption: Rationale for the preferential use of the hydrochloride salt.

Conclusion

For researchers and drug development professionals seeking reliability and reproducibility in their synthetic endeavors, this compound stands out as the superior choice over its free base counterpart. Its enhanced stability against degradation pathways like protodeboronation and its generally improved solubility in common reaction solvents translate to more consistent reaction outcomes and higher purity of the desired products. While the free base is a viable reagent, the practical advantages offered by the hydrochloride salt make it the more robust and dependable option for demanding applications in organic synthesis.

A Comparative Guide to Analytical Methods for (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analytical characterization of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a key building block in various synthetic pathways. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most suitable analytical approach for quality control, reaction monitoring, and stability studies.

Quantitative Performance of Analytical Methods

The choice of an analytical technique is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, rapid throughput, or detailed structural information. The tables below summarize the quantitative performance of commonly employed methods for the analysis of boronic acids, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Methods

ParameterUPLC-ESI-MS[1]HPLC with Post-Column Derivatization (Alizarin)LC-MS/MS[2][3]
Analyte Broad range of boronic acidsPhenylboronic acidVarious phenylboronic acids
Limit of Detection (LOD) 0.1 µg1.2 ng (1 µM)As low as 2 pg/mL
Limit of Quantitation (LOQ) 1.0 µgNot Specified2-10 pg/mL
Linearity (R²) 0.98Not Specified> 0.99
Recovery 97.1 - 105.7%Not Specified80 - 120%
Precision (RSD) < 2.0%Not Specified< 3%
Key Advantage High throughput, no derivatization required.Selective for boronic acids, enhanced fluorescence detection.High sensitivity and selectivity for trace-level quantification.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterGC-MS with Silylation Derivatization
Analyte Amenable to volatile or semi-volatile boronic acid derivatives
Derivatization Typically required (e.g., silylation) to increase volatility and thermal stability.
Key Advantage High separation efficiency for complex mixtures.
Consideration Derivatization adds a step to sample preparation and can introduce variability.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Parameter¹¹B NMR Spectroscopy[4][5]¹H NMR Spectroscopy
Information Provided Structural information, pKa determination, monitoring of boronic acid-diol interactions.Structural elucidation, confirmation of functional groups.
Key Advantage Direct observation of the boron atom, providing unique structural insights.Provides detailed information about the proton environment in the molecule.
Consideration Requires higher sample concentrations compared to chromatographic methods. Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.May have complex spectra requiring advanced techniques for full interpretation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are adapted for the analysis of this compound based on established methods for similar compounds.

UPLC-ESI-MS for High-Throughput Analysis

This method is suitable for rapid screening and quantification of this compound without the need for derivatization.

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 1 minute can be employed for high-throughput analysis.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS System: Electrospray ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

HPLC with UV Detection

A standard reversed-phase HPLC method with UV detection can be used for routine purity and content analysis.

  • Column: XSelect Premier HSS T3 Column (e.g., 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from impurities, for example, 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

GC-MS with Silylation Derivatization

For GC-MS analysis, derivatization is necessary to increase the volatility of the boronic acid. Silylation is a common approach.

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of this compound in 1 mL of a dry aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Heat the mixture at 60-70 °C for 30 minutes.[6]

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS System:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for the structural characterization of boronic acids.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a quartz NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 128 MHz for ¹¹B).

  • Parameters: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shift will provide information about the electronic environment of the boron atom.

Visualization of Analytical Workflow

The selection of an appropriate analytical method often follows a logical progression. The following diagram illustrates a typical workflow for the characterization of this compound.

Analytical_Workflow Analytical Workflow for this compound cluster_Initial_Characterization Initial Characterization cluster_Quantitative_Analysis Quantitative Analysis & Purity cluster_Trace_Analysis Trace Analysis cluster_Final_Report Final Report Start Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Verification Decision_Purity Purity & Assay NMR->Decision_Purity MS->Decision_Purity HPLC_UV HPLC-UV Decision_Trace Trace Impurity Analysis HPLC_UV->Decision_Trace Report Comprehensive Analytical Report HPLC_UV->Report UPLC_MS UPLC-MS UPLC_MS->Decision_Trace UPLC_MS->Report GC_MS GC-MS (with derivatization) GC_MS->Report Decision_Purity->HPLC_UV Routine QC Decision_Purity->UPLC_MS High Throughput Decision_Purity->GC_MS Volatile Impurities LC_MSMS LC-MS/MS LC_MSMS->Report Decision_Trace->LC_MSMS High Sensitivity Required

References

Safety Operating Guide

Navigating the Safe Disposal of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, ensuring compliance and minimizing risk.

This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. Therefore, it must be treated as hazardous waste and disposed of following stringent protocols[4][5]. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink[4][5].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecification
Eye Protection Wear tightly fitting safety goggles or a face shield.
Hand Protection Use chemically resistant gloves, such as nitrile or neoprene.
Protective Clothing A lab coat or a chemical-resistant apron is mandatory to protect against skin contact.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling and disposal activities should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors[4]. An emergency eyewash station and a safety shower must be readily accessible[4].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Labeling: Designate a specific, compatible waste container and clearly label it as "Hazardous Waste: this compound"[5]. The label should also include the date when the first portion of waste is added[5].

  • Segregation: This compound should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[5]. Store the waste container separately from these materials[5].

Step 2: Waste Accumulation

Careful collection and storage of the waste are essential to maintain a safe laboratory environment.

  • Container Selection: Whenever possible, use the original container for waste accumulation, provided it is in good condition[5]. If the original container is not available, use a clearly labeled, sealable, and durable plastic or glass container that is compatible with the chemical[5].

  • Solid Waste: Place any unwanted solid this compound directly into the designated hazardous waste container. This includes any contaminated materials such as weighing paper, spatulas, or gloves[5].

  • Liquid Waste: For solutions containing the compound, carefully pour the liquid into the designated hazardous waste container, using a funnel to prevent spills[4].

  • Container Management: Keep the waste container securely sealed at all times, except when adding waste[5]. Store the container in a designated satellite accumulation area within the laboratory[4][5].

Step 3: Final Disposal

The final step involves the professional disposal of the accumulated hazardous waste.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and proper disposal of hazardous chemical waste[4][5]. Contact them to arrange for the pickup of the waste container[4].

  • Provide Information: Be prepared to provide the EHS department with a complete and accurate description of the waste material, including its name and quantity[4][5].

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste[5].

Spill Management

In the event of a spill, immediate and appropriate action is crucial to contain the hazard.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[4].

  • Assess the Spill: Determine the extent of the spill and the potential hazards involved.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the liquid[4]. Collect the absorbed material and place it into a sealed and labeled hazardous waste container[4].

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[4].

  • Reporting: Report the spill to your supervisor and your institution's EHS department[4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unwanted this compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe identify_waste Is the material contaminated or waste? segregate Segregate as Hazardous Waste. Label container clearly. identify_waste->segregate Yes spill Spill Occurs identify_waste->spill Spill ppe->identify_waste solid_waste Solid Waste Collection: Place in a sealed, compatible container. segregate->solid_waste Solid liquid_waste Liquid Waste Collection: Pour into a labeled, sealed container using a funnel. segregate->liquid_waste Liquid store Store in a designated Satellite Accumulation Area. Away from incompatible materials. solid_waste->store liquid_waste->store contact_ehs Contact Institutional EHS for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol: - Evacuate and secure area - Absorb and collect waste - Decontaminate area - Report to EHS spill->spill_procedure spill_procedure->store

Caption: Disposal workflow for this compound.

References

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